Product packaging for PhiKan 083(Cat. No.:CAS No. 880813-36-5)

PhiKan 083

カタログ番号: B539824
CAS番号: 880813-36-5
分子量: 238.33 g/mol
InChIキー: LBPNOEAFWYTTEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

PK083 is a Y220C pocket ligand which targets the p53 cancer mutant Y220C.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2 B539824 PhiKan 083 CAS No. 880813-36-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18/h4-10,17H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPNOEAFWYTTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880813-36-5
Record name 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Mechanism of Action of PhiKan 083: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PhiKan 083 is a small molecule carbazole derivative identified as a promising agent in cancer research. Its primary mechanism of action lies in its ability to rescue the function of the tumor suppressor protein p53, which is frequently mutated in human cancers. Specifically, this compound acts as a molecular chaperone, binding to and stabilizing the Y220C mutant of p53. This stabilization restores the wild-type conformation of the p53 protein, thereby reactivating its tumor-suppressive functions, including the induction of apoptosis. This guide provides an in-depth overview of the mechanism of action of this compound, supported by available quantitative data, experimental methodologies, and visual representations of the relevant biological pathways.

Introduction to p53 and the Y220C Mutation

The p53 protein, often termed the "guardian of the genome," plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[1][2] Mutations in the TP53 gene are the most common genetic alterations in human cancers, leading to the expression of a dysfunctional p53 protein.[2][3] The Y220C mutation is one of the most common p53 mutations, causing a significant destabilization of the protein's structure.[1][4] This destabilization leads to protein misfolding and aggregation, abrogating its tumor-suppressive functions.[1]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly targeting the destabilized p53 Y220C mutant. The core of its mechanism is the stabilization of this mutant protein, effectively restoring its wild-type function.[5]

Binding and Stabilization of p53 Y220C

This compound, a carbazole derivative, was identified through in silico screening as a molecule that can bind to a surface cavity created by the Y220C mutation in the p53 protein.[1][3][6][7] This binding is a crucial first step in its mechanism. The binding of this compound to this pocket stabilizes the mutant p53 protein, slowing its rate of thermal denaturation.[1][4][8] This stabilization helps the protein refold into a conformation that resembles the wild-type p53, thereby rescuing its normal functions.[5]

Reactivation of p53's Tumor Suppressor Function

By restoring the wild-type conformation, this compound reactivates the transcriptional activity of the p53 protein.[9] This leads to the upregulation of p53 target genes that are involved in critical anti-cancer processes. The primary outcome of this reactivation is the induction of apoptosis, or programmed cell death, in cancer cells harboring the p53 Y220C mutation.[2][3][7]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

ParameterValueCell Line/SystemReference
Binding Affinity (Kd) 167 µMIn vitro[1][3][6][8]
150 µMLn229 cells[6][8]
125 ± 10 µMIsothermal titration with T-p53C-Y220C[4]
Cell Viability Reduction ~70 ± 5%Engineered variants of Ln229 cells[6][8]
Effective Concentration for Cell Viability Assay 125 µM (48 hours)Engineered variants of Ln229 cells[3][6][8]
Pro-apoptotic Activity (in combination) 100 µM (with 1 µM Doxorubicin or NSC 123127)Ln229 cells (p53wt, p53Y220C, p53G245S, p53R282W)[2][3][6][8]

Signaling Pathway

The mechanism of this compound directly impacts the p53 signaling pathway. The following diagram illustrates the simplified pathway.

PhiKan083_Pathway cluster_0 Cancer Cell with p53 Y220C Mutation cluster_1 Action of this compound Mutant_p53 Mutant p53 (Y220C) (Unstable & Inactive) Degradation Protein Degradation Mutant_p53->Degradation No_Apoptosis Cell Survival & Proliferation Mutant_p53->No_Apoptosis Stabilized_p53 Stabilized p53 (Wild-type Conformation) Mutant_p53->Stabilized_p53 Stabilization PhiKan083 This compound PhiKan083->Mutant_p53 Binds to surface cavity Apoptosis Apoptosis Stabilized_p53->Apoptosis Induces

Caption: Signaling pathway of this compound action on mutant p53.

Experimental Protocols

While detailed, step-by-step experimental protocols are not extensively available in the public domain, the following outlines the general methodologies inferred from the literature.

Solubility and Stock Solution Preparation

To ensure the reliability of experimental results, proper preparation of this compound solutions is critical.

  • In Vitro Experiments: A stock solution is typically prepared in DMSO. For working solutions, the DMSO stock is diluted in an appropriate buffer.

  • In Vivo Experiments: Due to its limited aqueous solubility, this compound is often formulated for in vivo studies. Common solvent systems include:

    • 10% DMSO, 90% Corn Oil

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

    • 10% DMSO, 90% (20% SBE-β-CD in Saline)

It is recommended to prepare working solutions for in vivo experiments freshly on the day of use. Sonication or gentle heating can be used to aid dissolution if precipitation occurs.[6]

Isothermal Titration Calorimetry (ITC)

ITC is likely used to determine the binding affinity (Kd) and stoichiometry of this compound to the p53 Y220C protein.

ITC_Workflow Protein Purified p53 Y220C Protein in Calorimeter Cell Titration Incremental Injection of this compound into Protein Protein->Titration Ligand This compound in Injection Syringe Ligand->Titration Measurement Measure Heat Change (Exothermic/Endothermic) Titration->Measurement Analysis Data Analysis to Determine Kd, ΔH, and n Measurement->Analysis

Caption: General workflow for Isothermal Titration Calorimetry.

Cell Viability and Apoptosis Assays

To assess the biological activity of this compound, cell-based assays are crucial.

  • Cell Lines: Engineered glioblastoma cell lines (e.g., Ln229) expressing wild-type p53 or various p53 mutants (Y220C, G245S, R282W) are commonly used.[3][8]

  • Treatment: Cells are treated with varying concentrations of this compound, alone or in combination with other chemotherapeutic agents like doxorubicin or NSC 123127, for a specified duration (e.g., 48 hours).[3][6][8]

  • Assessment of Viability: Cell viability can be measured using standard assays such as MTT or CellTiter-Glo.

  • Assessment of Apoptosis: Apoptosis can be quantified by methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.

Cell_Assay_Workflow Cell_Culture Culture Ln229 cells (with p53 mutants) Treatment Treat with this compound (± other drugs) Cell_Culture->Treatment Incubation Incubate for 48 hours Treatment->Incubation Viability Measure Cell Viability (e.g., MTT assay) Incubation->Viability Apoptosis Measure Apoptosis (e.g., Flow Cytometry) Incubation->Apoptosis

Caption: General workflow for cell-based assays.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for cancers harboring the p53 Y220C mutation. Its mechanism of action, centered on the stabilization and functional restoration of mutant p53, offers a targeted approach to cancer therapy. While in vitro studies have demonstrated its efficacy, further in vivo and clinical studies are necessary to fully elucidate its therapeutic potential.[4][5] The development of analogs with improved binding affinity and pharmacokinetic properties is also an active area of research.[1][10]

References

PhiKan 083 as a p53-Y220C Stabilizer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PhiKan 083, a small molecule compound identified as a stabilizer of the p53-Y220C mutant protein. The Y220C mutation in the p53 tumor suppressor is a frequent event in human cancers, leading to protein destabilization, misfolding, and loss of tumor-suppressive function. This compound represents a promising therapeutic strategy by binding to a mutation-induced surface cavity, thereby restoring the wild-type conformation and function of the p53 protein. This document details the quantitative data associated with this compound's activity, the experimental protocols for its evaluation, and the underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with and effect on the p53-Y220C mutant.

Table 1: Binding Affinity of this compound to p53-Y220C

Measurement TechniqueDissociation Constant (Kd)Reference
Isothermal Titration Calorimetry (ITC)125 ± 10 µM[1]
Nuclear Magnetic Resonance (NMR)167 ± 12 µM[1]
Analytical Ultracentrifugation170 µM[1]
In-cell (Ln229 cells)~150 µM[2][3]

Table 2: Thermal Stabilization of p53-Y220C by this compound

ParameterValueConditionsReference
Increase in Melting Temperature (ΔTm)~2 °C2.5 mM this compound[1]
Increase in Half-life (at 37°C)From 3.8 min to 15.7 minSaturating concentrations of this compound[1]

Table 3: Cellular Activity of this compound

Assay TypeCell Line(s)ConcentrationEffectReference
Cell ViabilityLn229 and its p53-variant engineered lines125 µM~70 ± 5% reduction in cell viability after 48 hours[2]
Pro-apoptotic ActivityLn229 and its p53-variant engineered lines100 µMEnhanced pro-apoptotic activity in combination with NSC 123127 (1 µM)[3]
Pro-apoptotic ActivityLn229 and its p53-variant engineered lines100 µMEnhanced pro-apoptotic activity in combination with doxorubicin (1 µM)[4]

Signaling Pathways and Mechanisms

The stabilization of the p53-Y220C mutant by this compound restores its ability to function as a transcription factor, leading to the activation of downstream signaling pathways that control cell cycle arrest and apoptosis.

p53_Signaling_Pathway cluster_upstream Upstream Signals cluster_p53_regulation p53 Regulation cluster_downstream Downstream Effects DNA_damage DNA Damage p53_Y220C_unstable p53-Y220C (Unstable) Oncogene_activation Oncogene Activation p53_Y220C_stable p53-Y220C (Stable/Active) p53_Y220C_unstable->p53_Y220C_stable Stabilization PhiKan083 This compound PhiKan083->p53_Y220C_stable p21 p21 (CDKN1A) Upregulation p53_Y220C_stable->p21 BAX BAX Upregulation p53_Y220C_stable->BAX PUMA PUMA Upregulation p53_Y220C_stable->PUMA Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis p53_Stabilization_Mechanism cluster_protein_state p53-Y220C Conformation cluster_ligand Stabilizer Unstable_p53 Unstable p53-Y220C (Misfolded) Stable_p53 Stable p53-Y220C (Wild-type-like) Unstable_p53->Stable_p53 Binding to Surface Cavity PhiKan083 This compound PhiKan083->Stable_p53 ITC_Workflow Prep_Samples Prepare Protein (p53-Y220C) and Ligand (this compound) in ITC Buffer Load_ITC Load Protein into Sample Cell and Ligand into Syringe Prep_Samples->Load_ITC Setup_Params Set ITC Parameters (Temperature, Stirring Speed) Load_ITC->Setup_Params Run_Titration Perform Stepwise Injections of Ligand into Protein Setup_Params->Run_Titration Measure_Heat Measure Heat Changes After Each Injection Run_Titration->Measure_Heat Analyze_Data Integrate Heat Peaks and Fit to Binding Model Measure_Heat->Analyze_Data Determine_Thermo Determine Kd, n, ΔH Analyze_Data->Determine_Thermo FP_Assay_Workflow Optimize_Probe Determine Optimal Fluorescent Probe Concentration Titrate_Protein Titrate p53-Y220C with Probe to Determine Kd and Optimal Concentration Optimize_Probe->Titrate_Protein Setup_Competition Prepare Assay Plate with Protein, Probe, and Serial Dilutions of this compound Titrate_Protein->Setup_Competition Incubate Incubate to Reach Binding Equilibrium Setup_Competition->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Plot Polarization vs. [this compound] and Fit to a Competitive Binding Model Measure_FP->Analyze_Data Calculate_Ki Calculate IC50 and Ki Analyze_Data->Calculate_Ki Cell_Viability_Workflow Seed_Cells Seed Cells in a 96-well Plate Treat_Cells Treat Cells with Serial Dilutions of this compound Seed_Cells->Treat_Cells Incubate_Plate Incubate for a Defined Period (e.g., 48h) Treat_Cells->Incubate_Plate Add_Reagent Add CellTiter-Glo® Reagent Incubate_Plate->Add_Reagent Lyse_Cells Mix to Induce Cell Lysis Add_Reagent->Lyse_Cells Stabilize_Signal Incubate to Stabilize Luminescence Lyse_Cells->Stabilize_Signal Measure_Luminescence Measure Luminescence Stabilize_Signal->Measure_Luminescence Analyze_Data Calculate % Viability and Determine IC50 Measure_Luminescence->Analyze_Data

References

Unveiling PhiKan 083: A Technical Guide to a Novel p53-Y220C Mutant Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, with its mutation being a hallmark of numerous human cancers. The Y220C mutation in p53 creates a surface cavity that destabilizes the protein, abrogating its tumor-suppressive functions. PhiKan 083, a carbazole derivative, has emerged as a promising small molecule capable of binding to this mutation-induced cavity, thereby stabilizing the p53-Y220C mutant and restoring its function. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathway and experimental workflows are presented to facilitate further research and development of this potential anti-cancer therapeutic.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine, is a small molecule designed to specifically target the p53-Y220C mutant.[1] Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₆H₁₈N₂[2]
Molecular Weight 238.33 g/mol [2]
CAS Number 880813-36-5[2]
Appearance Solid[2]
Color Colorless to light yellow[2]
SMILES CNCC1=CC2=C(C=C1)N(CC)C3=C2C=CC=C3[2]
Solubility Soluble in DMSO[3]

Mechanism of Action: Stabilizing the Guardian of the Genome

The p53 protein is a crucial transcription factor that regulates the cell cycle and apoptosis in response to cellular stress, earning it the title "guardian of the genome". The Y220C mutation leads to a conformational instability in the p53 protein, causing it to misfold and lose its DNA-binding and transcriptional activity.

This compound acts as a chemical chaperone, binding non-covalently to the surface cavity created by the Y220C mutation.[2][4] This binding event stabilizes the folded conformation of the mutant p53 protein, slowing its thermal denaturation and aggregation.[1] By restoring the wild-type-like conformation, this compound facilitates the recovery of p53's ability to bind to its target DNA sequences and transactivate downstream genes involved in apoptosis and cell cycle arrest, ultimately leading to the suppression of tumor cell growth.

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_response Cellular Response DNA Damage DNA Damage p53 (Y220C Mutant) p53 (Y220C Mutant) DNA Damage->p53 (Y220C Mutant) Oncogene Activation Oncogene Activation Oncogene Activation->p53 (Y220C Mutant) Misfolded/Inactive p53 Misfolded/Inactive p53 p53 (Y220C Mutant)->Misfolded/Inactive p53 Stabilized p53 Stabilized p53 This compound This compound This compound->Stabilized p53 Binds to Y220C cavity Apoptosis Apoptosis Stabilized p53->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Stabilized p53->Cell Cycle Arrest

Figure 1: Simplified signaling pathway of p53-Y220C and the intervention of this compound.

Biological Activity and Quantitative Data

This compound has demonstrated significant biological activity in preclinical studies. It effectively reduces the viability of cancer cell lines harboring the p53-Y220C mutation and enhances the pro-apoptotic activity of conventional chemotherapeutic agents.

Table 2: In Vitro Biological Activity of this compound

ParameterCell LineValueReference
Binding Affinity (Kd) p53-Y220C (in vitro)167 µM[2]
Binding Affinity (Kd) p53-Y220C (in Ln229 cells)150 µM[2]
Cell Viability Reduction Engineered Ln229 variants (125 µM, 48h)~70 ± 5%[2]
Enhanced Pro-apoptotic Activity In combination with NSC 123127 (1 µM) in Ln229 variantsObserved[2]

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., Ln229 cells engineered to express p53-Y220C)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or signal generation.

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and the p53-Y220C protein.

Materials:

  • Purified recombinant p53-Y220C protein

  • This compound

  • ITC buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Isothermal titration calorimeter

Procedure:

  • Prepare a solution of the p53-Y220C protein in the ITC buffer at a known concentration (typically in the low micromolar range).

  • Prepare a solution of this compound in the same ITC buffer at a concentration 10-20 times higher than the protein concentration.

  • Degas both solutions to prevent air bubbles.

  • Load the protein solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Perform a series of injections of the this compound solution into the protein solution, measuring the heat change after each injection.

  • Analyze the resulting data by fitting it to a suitable binding model to determine the thermodynamic parameters of the interaction.

itc_workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein Purification Protein Purification Buffer Matching & Degassing Buffer Matching & Degassing Protein Purification->Buffer Matching & Degassing Compound Solubilization Compound Solubilization Compound Solubilization->Buffer Matching & Degassing Instrument Setup Instrument Setup Buffer Matching & Degassing->Instrument Setup Titration Titration Instrument Setup->Titration Data Acquisition Data Acquisition Titration->Data Acquisition Integration of Peaks Integration of Peaks Data Acquisition->Integration of Peaks Binding Model Fitting Binding Model Fitting Integration of Peaks->Binding Model Fitting Thermodynamic Parameters Thermodynamic Parameters Binding Model Fitting->Thermodynamic Parameters

Figure 2: General experimental workflow for Isothermal Titration Calorimetry (ITC).

p53 Thermal Stabilization Assay

This assay measures the ability of this compound to increase the thermal stability of the p53-Y220C mutant protein.

Materials:

  • Purified recombinant p53-Y220C protein

  • This compound

  • SYPRO Orange dye

  • Real-time PCR instrument with a thermal ramping capability

Procedure:

  • Prepare a reaction mixture containing the p53-Y220C protein, SYPRO Orange dye, and either this compound or a vehicle control in a suitable buffer.

  • Place the mixture in the wells of a real-time PCR plate.

  • Use the real-time PCR instrument to gradually increase the temperature of the sample (e.g., from 25°C to 95°C).

  • Monitor the fluorescence of the SYPRO Orange dye, which increases as the protein unfolds and exposes its hydrophobic core.

  • The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

  • An increase in the Tm in the presence of this compound indicates stabilization of the protein.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of targeted therapies for cancers harboring the p53-Y220C mutation. Its ability to specifically bind to and stabilize the mutant p53 protein, thereby restoring its tumor-suppressive function, offers a novel therapeutic strategy. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the efficacy, pharmacokinetics, and safety of this compound and its analogs. Future research should focus on optimizing the potency and drug-like properties of this compound class to advance it towards clinical development.

References

PhiKan 083: A Technical Guide to the Discovery and Development of a p53-Y220C Mutant Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is a critical regulator of cell growth and a key player in preventing cancer. Mutations in the TP53 gene are found in over half of all human cancers, with the Y220C mutation being one of the most common. This mutation creates a surface crevice in the p53 protein, leading to its structural destabilization and loss of function. PhiKan 083, a novel carbazole derivative, has been identified as a promising small molecule that specifically binds to this mutation-induced cavity, restoring the wild-type stability and function of the p53-Y220C mutant. This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data.

Discovery of this compound

This compound was discovered through a sophisticated in silico screening approach targeting the unique surface cavity created by the Y220C mutation in the p53 protein.[1] This virtual screening process involved the filtering of a large chemical library against the crystal structure of the p53-Y220C mutant. The primary goal was to identify compounds with a high predicted binding affinity and specificity for the mutation-induced crevice. Subsequent biophysical screening of the top virtual hits led to the identification of the carbazole scaffold as a promising starting point, with this compound emerging as a lead compound with validated binding and stabilizing activity.

Mechanism of Action

The Y220C mutation in the p53 DNA-binding domain results in the substitution of a tyrosine residue with a smaller cysteine, creating a surface pocket that disrupts the local protein structure and reduces its thermal stability.[2][3] This destabilization leads to the misfolding and aggregation of the p53 protein, abrogating its tumor-suppressive functions.

This compound acts as a "molecular chaperone" by binding non-covalently within this mutation-induced cavity.[3][4] This binding event provides crucial stabilizing interactions, including electrostatic and hydrogen bonds with neighboring amino acid residues. By occupying the crevice, this compound effectively props up the local protein structure, preventing the misfolding and denaturation characteristic of the Y220C mutant. This restoration of the wild-type conformation is the key to reactivating its tumor-suppressive functions.

p53_Y220C_Stabilization cluster_0 p53-Y220C Mutant State cluster_1 This compound Intervention cluster_2 Restored p53 Function Unstable_p53 Unstable p53-Y220C (Misfolded Conformation) Loss_of_Function Loss of Tumor Suppressor Function Unstable_p53->Loss_of_Function Leads to PhiKan_083 This compound Stabilized_p53 Stabilized p53-Y220C (Wild-Type Conformation) PhiKan_083->Stabilized_p53 Binds to Surface Cavity Restored_Function Restoration of Tumor Suppressor Function Stabilized_p53->Restored_Function Results in Apoptosis Cell Cycle Arrest & Apoptosis Restored_Function->Apoptosis Induces

Mechanism of p53-Y220C stabilization by this compound.

Biophysical and Biochemical Characterization

The interaction between this compound and the p53-Y220C mutant has been quantitatively characterized using various biophysical techniques.

Binding Affinity

The binding affinity of this compound to the p53-Y220C core domain has been determined by multiple independent methods, confirming a direct and specific interaction.

ParameterMethodValue (μM)
KdIsothermal Titration Calorimetry125 ± 10
KdNMR Spectroscopy167 ± 12
KdAnalytical Ultracentrifugation170
Thermal Stabilization

This compound has been shown to significantly increase the thermal stability of the p53-Y220C mutant, as measured by the change in melting temperature (ΔTm) in thermal shift assays.

CompoundΔTm (°C) at 250 μM
This compound+1.11 ± 0.06

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This protocol outlines a general procedure for measuring the binding affinity of this compound to the p53-Y220C core domain.

Materials:

  • Purified p53-Y220C core domain protein

  • This compound

  • ITC instrument

  • Dialysis buffer (e.g., 25 mM HEPES pH 7.2, 150 mM NaCl, 0.5 mM TCEP)

  • DMSO (for dissolving this compound)

Procedure:

  • Sample Preparation:

    • Dialyze the purified p53-Y220C protein against the ITC buffer extensively.

    • Prepare a stock solution of this compound in DMSO and then dilute it in the final dialysis buffer to the desired concentration. The final DMSO concentration should be matched in both the protein and ligand solutions and kept low (e.g., <5%).

    • Determine the precise concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy).

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the p53-Y220C protein solution into the sample cell (e.g., at a concentration of 10-20 µM).

    • Load the this compound solution into the injection syringe (e.g., at a concentration of 100-200 µM).

    • Perform a series of injections (e.g., 1-2 µL per injection) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol describes a general method for assessing the stabilization of p53-Y220C by this compound.

Materials:

  • Purified p53-Y220C core domain protein

  • This compound

  • SYPRO Orange dye

  • Real-time PCR instrument with a thermal melting program

  • Assay buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the p53-Y220C protein and SYPRO Orange dye in the assay buffer.

    • Dispense the master mix into the wells of a 96-well PCR plate.

    • Add this compound at various concentrations to the respective wells. Include a DMSO control.

  • Thermal Denaturation:

    • Seal the plate and place it in the real-time PCR instrument.

    • Run a thermal melting program, gradually increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) with a defined ramp rate (e.g., 1°C/minute).

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, for each condition.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the this compound-treated samples.

experimental_workflow cluster_0 Preparation cluster_1 Biophysical Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis Protein_Purification Purify p53-Y220C Core Domain ITC Isothermal Titration Calorimetry (ITC) Protein_Purification->ITC TSA Thermal Shift Assay (DSF) Protein_Purification->TSA Compound_Prep Prepare this compound Stock Solution Compound_Prep->ITC Compound_Prep->TSA Cell_Culture Culture Ln229 Glioblastoma Cells Compound_Prep->Cell_Culture Binding_Affinity Determine Binding Affinity (Kd) ITC->Binding_Affinity Stabilization Measure Thermal Stabilization (ΔTm) TSA->Stabilization Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Cell_Toxicity Assess Cytotoxicity (IC50) Viability_Assay->Cell_Toxicity

General experimental workflow for the evaluation of this compound.

Cellular Activity

The biological activity of this compound has been assessed in cancer cell lines harboring the p53-Y220C mutation.

Cell LineAssayConcentration (µM)Result
Ln229Cell Viability125~70 ± 5% reduction in cell viability[5]
Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on the viability of Ln229 glioblastoma cells.

Materials:

  • Ln229 human glioblastoma cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed Ln229 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Replace the medium in the cell plate with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate the cells for the desired period (e.g., 48 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Synthesis

This compound is a carbazole derivative with the chemical name 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine. While a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature, its synthesis would likely involve standard organic chemistry methodologies for the functionalization of a carbazole scaffold.

Conclusion and Future Directions

This compound represents a significant advancement in the field of targeted cancer therapy, demonstrating the feasibility of reactivating a mutant tumor suppressor protein with a small molecule. Its ability to specifically bind to the p53-Y220C mutant and restore its wild-type stability provides a strong rationale for further development.

Future efforts should focus on medicinal chemistry optimization of the carbazole scaffold to improve binding affinity, cellular potency, and pharmacokinetic properties. To date, no in vivo efficacy or pharmacokinetic data for this compound has been published, highlighting a critical next step in its preclinical development. The promising mechanism of action of this compound paves the way for the development of a new class of drugs for a significant population of cancer patients with the p53-Y220C mutation.

References

In Silico Screening for the Development of PhiKan 083: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico screening methodologies and computational approaches that have been instrumental in the discovery and development of PhiKan 083, a promising stabilizer of the p53-Y220C mutant, a critical target in cancer therapy. This document outlines the core principles, experimental protocols, and data analysis techniques employed in the rational design of molecules targeting this specific p53 mutation.

Introduction: The Challenge of the p53-Y220C Mutant and the Promise of this compound

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[1] Mutations in the TP53 gene are found in over half of all human cancers, with the Y220C mutation being one of the most common. This mutation creates a surface crevice that destabilizes the protein, leading to its misfolding and aggregation, thereby abrogating its tumor-suppressive functions.

This compound is a carbazole derivative identified through in silico screening that binds to this mutation-induced cavity, stabilizing the p53-Y220C protein and restoring its wild-type function.[2] It has a binding affinity (Kd) of approximately 150-167 μM.[2] This guide details the computational workflow that facilitated the discovery of this compound and provides a framework for the development of analogous compounds.

The In Silico Screening Workflow for p53-Y220C Stabilizers

The discovery of this compound was a testament to the power of computational drug design. The overarching strategy involves a multi-step in silico screening cascade designed to identify and prioritize small molecules with a high probability of binding to and stabilizing the p53-Y220C mutant.

G cluster_0 Virtual Screening Cascade Compound Library Preparation Compound Library Preparation (ZINC Database, Lipinski's Rule of Five) Virtual Screening (Docking) Virtual Screening (Molecular Docking) (AutoDock Vina / FlexX) Compound Library Preparation->Virtual Screening (Docking) Hit Selection & Filtering Hit Selection & Filtering (Binding Energy, Interaction Analysis) Virtual Screening (Docking)->Hit Selection & Filtering ADMET Prediction In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Hit Selection & Filtering->ADMET Prediction Lead Optimization Lead Optimization (Structure-Activity Relationship) ADMET Prediction->Lead Optimization

Caption: In Silico Screening Workflow for p53-Y220C Stabilizers.

Experimental Protocols

Virtual Screening

Objective: To rapidly screen a large library of chemical compounds in silico to identify potential binders to the p53-Y220C cavity.

Methodology:

  • Target Preparation:

    • Obtain the crystal structure of the p53-Y220C mutant from the Protein Data Bank (PDB ID: 2VUK).

    • Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning partial charges using software such as AutoDockTools.

  • Compound Library Preparation:

    • Download a suitable compound library, such as a subset of the ZINC database.

    • Filter the library based on drug-like properties, most commonly using Lipinski's Rule of Five:

      • Molecular weight ≤ 500 Da

      • LogP ≤ 5

      • Hydrogen bond donors ≤ 5

      • Hydrogen bond acceptors ≤ 10

    • Convert the compound library into a docking-compatible format (e.g., PDBQT for AutoDock Vina).

  • Molecular Docking:

    • Define the docking grid box to encompass the Y220C binding cavity on the p53 protein. The center of the grid should be the geometric center of the known binding site of this compound.

    • Utilize a molecular docking program such as AutoDock Vina to screen the prepared compound library against the prepared p53-Y220C target.

    • The docking algorithm will predict the binding pose and estimate the binding affinity (e.g., as a negative score in kcal/mol) for each compound.

  • Hit Selection and Filtering:

    • Rank the docked compounds based on their predicted binding affinities.

    • Visually inspect the binding poses of the top-ranking compounds to ensure they form meaningful interactions with key residues in the Y220C pocket.

    • Filter out compounds with poor predicted binding modes or those that do not fit well within the cavity.

Molecular Docking of Prioritized Hits

Objective: To perform a more detailed and accurate docking analysis of the top-ranked hits from the virtual screen.

Methodology:

  • Refined Docking Protocol:

    • For the prioritized hits, perform molecular docking with increased exhaustiveness parameters in AutoDock Vina to ensure a more thorough search of the conformational space.

    • Alternatively, use a different docking program, such as FlexX, for cross-validation of the binding poses and scores.

  • Interaction Analysis:

    • Analyze the predicted binding poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the p53-Y220C protein.

    • Key interacting residues in the Y220C pocket often include Leu145, Val147, Pro151, Pro152, Thr230, and the Cys220 residue itself.

In Silico ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising lead candidates to assess their drug-likeness and potential for in vivo success.

Methodology:

  • Utilize ADMET Prediction Software/Web Servers:

    • Employ computational tools such as SwissADME, admetSAR, or other predictive models.

  • Analyze Key ADMET Parameters:

    • Absorption: Predict human intestinal absorption (HIA) and Caco-2 cell permeability.

    • Distribution: Estimate blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

    • Metabolism: Predict susceptibility to metabolism by cytochrome P450 (CYP) enzymes.

    • Excretion: Estimate renal clearance.

    • Toxicity: Predict potential for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other toxicities.

  • Filter Candidates:

    • Eliminate compounds with predicted poor ADMET profiles (e.g., low absorption, high toxicity) from further consideration.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and some of its analogs, highlighting their binding affinities, cellular activities, and stabilizing effects on the p53-Y220C mutant.

CompoundBinding Affinity (Kd, µM)IC50 (µM) in NUGC-3 cells (p53-Y220C)Thermal Stabilization (ΔTm, °C)Reference
This compound 150 - 16714+1.11[2][3]
KG1 --+1.28[3][4]
KG5 ---[3]
KG13 --+8.3[5]

Note: Data for some analogs, particularly early-stage compounds, may not have publicly available IC50 or Kd values.

Signaling Pathway Visualization

The p53 signaling pathway is a critical regulator of cellular stress responses. The Y220C mutation disrupts this pathway by destabilizing the p53 protein. This compound acts to restore the proper folding and function of the mutant p53, thereby reactivating its downstream signaling.

G cluster_p53_pathway p53 Signaling Pathway Cellular Stress Cellular Stress p53 (Wild-Type) p53 (Wild-Type) Cellular Stress->p53 (Wild-Type) p53-Y220C (Unstable) p53-Y220C (Unstable) Cellular Stress->p53-Y220C (Unstable) MDM2 MDM2 p53 (Wild-Type)->MDM2 inhibits p21 p21 p53 (Wild-Type)->p21 activates PUMA PUMA p53 (Wild-Type)->PUMA activates Stabilized p53-Y220C Stabilized p53-Y220C p53-Y220C (Unstable)->Stabilized p53-Y220C Degradation Degradation p53-Y220C (Unstable)->Degradation This compound This compound This compound->p53-Y220C (Unstable) stabilizes Stabilized p53-Y220C->p21 activates Stabilized p53-Y220C->PUMA activates MDM2->p53 (Wild-Type) degrades Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: p53 Signaling Pathway and the Role of this compound.

Conclusion

The development of this compound exemplifies a successful application of in silico screening in modern drug discovery. By leveraging computational tools to identify and optimize small molecules that can rescue the function of a mutated tumor suppressor, researchers have opened new avenues for targeted cancer therapies. This guide provides a foundational understanding of the key computational methodologies involved, offering a roadmap for future research in this promising area. The continued refinement of these in silico techniques, coupled with experimental validation, holds the potential to accelerate the discovery of novel therapeutics for a wide range of challenging diseases.

References

The Stabilization of Mutant p53: A Technical Overview of PhiKan 083's Role in Thermal Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 is a cornerstone of cellular integrity, orchestrating responses to a variety of stressors to prevent oncogenic transformation. Mutations in the TP53 gene are prevalent in over half of all human cancers, frequently resulting in a conformationally unstable protein that is prone to denaturation and aggregation. The Y220C mutation is one of the most common cancer-associated p53 mutations, creating a unique surface crevice that destabilizes the protein's core domain. This technical guide delves into the thermal denaturation of the p53-Y220C mutant and its stabilization by the small molecule PhiKan 083, a carbazole derivative identified through in silico screening.

Mechanism of Action: Restoring Stability to a Key Mutant

This compound functions as a "corrector" drug, physically interacting with the mutant p53 protein to enhance its thermodynamic stability.[1][2] The Y220C mutation introduces a surface-exposed cavity that compromises the protein's structural integrity, leading to a lower melting temperature and a significantly shorter half-life at physiological temperatures.[3] this compound binds directly within this mutation-induced cleft, establishing key interactions that compensate for the destabilizing effect of the mutation.[4] This binding event slows the rate of thermal denaturation, effectively "rescuing" the mutant protein's conformation and paving the way for the potential restoration of its tumor-suppressive functions.[3]

Quantitative Analysis of this compound-Mediated Stabilization

The efficacy of this compound in stabilizing the p53-Y220C mutant has been quantified through various biophysical techniques. These assays measure the direct binding affinity and the resulting increase in the protein's thermal stability.

ParameterValueMethodNotes
Dissociation Constant (Kd) ~150 µMMultiple Biophysical MethodsAverage Kd from NMR, ITC, and analytical ultracentrifugation.
167 ± 12 µMNMR SpectroscopyMeasured at 20°C.
125 ± 10 µMIsothermal Titration Calorimetry (ITC)Confirmed a 1:1 binding stoichiometry.[3]
Thermal Shift (ΔTm) +1.11 ± 0.06 °CThermal Shift AssayMeasured with 250 µM of this compound.[5]
~2 °CDifferential Scanning CalorimetryObserved with 2.5 mM of this compound.[3]
Protein Half-Life (t1/2) 3.8 minKinetic Denaturation AssayT-p53C-Y220C alone at 37°C.[3]
15.7 minKinetic Denaturation AssayT-p53C-Y220C with saturating this compound at 37°C.[3]

Experimental Methodologies

A multi-faceted approach is required to fully characterize the interaction between a small molecule stabilizer and its protein target. Below are detailed protocols representative of the key experiments used to assess the thermal denaturation of p53-Y220C in the presence of this compound.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

  • Sample Preparation: Dialyze purified p53-Y220C core domain and this compound into an identical buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0) to minimize heats of dilution.[6]

  • Concentrations: Place the p53-Y220C protein in the ITC cell at a concentration of approximately 30 µM. Load the ITC syringe with this compound at a concentration 10-15 times higher than the protein (e.g., 300-450 µM).[7][8]

  • Titration: Perform a series of small, sequential injections (e.g., 2-3 µL) of the this compound solution into the protein-containing cell at a constant temperature (e.g., 25°C).

  • Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine the Kd, n, and ΔH.

Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)

TSA is a high-throughput method to assess protein thermal stability. It monitors protein unfolding as a function of temperature, where the binding of a ligand typically increases the melting temperature (Tm).

Protocol:

  • Reaction Mixture: In a qPCR plate, prepare a reaction mixture containing the p53-Y220C protein (e.g., 1-2 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and varying concentrations of this compound in a suitable buffer.

  • Temperature Ramp: Use a real-time PCR instrument to increase the temperature in a stepwise manner (e.g., from 25°C to 95°C at a rate of 0.5°C per minute).[2]

  • Fluorescence Monitoring: Measure the fluorescence intensity at each temperature step. As the protein unfolds, the dye binds, causing an increase in fluorescence.

  • Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in this curve, often determined by fitting to a Boltzmann equation, represents the Tm. The change in Tm (ΔTm) in the presence of this compound indicates the extent of stabilization.

1H/15N-HSQC NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can confirm direct binding and map the interaction site on the protein. Chemical shift perturbations (CSPs) of specific amino acid residues upon ligand titration indicate their involvement in the binding interface.

Protocol:

  • Sample Preparation: Prepare a sample of uniformly 15N-labeled p53-Y220C (~70-150 µM) in an NMR buffer (e.g., 25 mM Tris, 50 mM NaCl, 5 mM DTT, 10% D2O, pH 7.0).[9]

  • Spectrum Acquisition: Record a baseline 1H-15N HSQC spectrum of the free protein.

  • Titration: Add increasing amounts of a concentrated stock solution of this compound to the protein sample and record an HSQC spectrum at each concentration point.

  • Data Analysis: Overlay the spectra and identify amide peaks that shift their position upon addition of this compound. The magnitude of the CSPs can be plotted against the ligand concentration and fit to a binding equation to estimate the Kd.

Visualizing the Experimental and Signaling Context

The following diagrams illustrate the logical workflow for evaluating small-molecule stabilizers and the downstream consequences of reactivating mutant p53.

G cluster_0 In Silico & Biophysical Analysis cluster_1 Cellular & Functional Analysis InSilico Virtual Screening Identifies this compound ITC Isothermal Titration Calorimetry (ITC) InSilico->ITC Candidate Testing TSA Thermal Shift Assay (TSA) InSilico->TSA Candidate Testing NMR NMR Spectroscopy InSilico->NMR Candidate Testing Binding Direct Binding Confirmed (Kd ~150 µM) ITC->Binding Stabilization Thermal Stabilization Confirmed (ΔTm > 1°C) TSA->Stabilization NMR->Binding CETSA Cellular Thermal Shift Assay (CETSA) Binding->CETSA Proceed to Cellular Assays Stabilization->CETSA Target Target Engagement in Cells CETSA->Target GeneExpr Gene Expression Analysis (qRT-PCR) Function WT p53 Function Restored GeneExpr->Function Viability Cell Viability Assays Viability->Function

Caption: Experimental workflow for the evaluation of p53-Y220C stabilizers.

G cluster_p53 p53 Signaling Pathway Restoration PhiKan This compound p53_mut Unstable p53-Y220C Mutant PhiKan->p53_mut Binds to Y220C Cavity p53_stab Stabilized p53 (WT-like Conformation) p53_mut->p53_stab Conformational Rescue MDM2 MDM2 p53_stab->MDM2 Activates Transcription p21 p21 (CDKN1A) p53_stab->p21 Activates Transcription PUMA PUMA (BBC3) p53_stab->PUMA Activates Transcription MDM2->p53_stab Negative Feedback Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Reactivation of the p53 signaling pathway by this compound.

Conclusion and Future Directions

This compound serves as a proof-of-concept for the targeted stabilization of a conformationally unstable p53 mutant. By binding to the Y220C-induced cavity, it significantly slows thermal denaturation, increases the protein's half-life, and provides a structural scaffold for restoring wild-type function. This approach of "rescuing" mutant p53 has profound implications for cancer therapy, moving beyond conventional cytotoxic strategies to a more targeted, function-restoring paradigm. While this compound itself has a modest binding affinity, it provides a critical starting point for the rational design and optimization of more potent second-generation compounds with improved pharmacokinetic properties, holding promise for the treatment of a wide range of cancers harboring the p53-Y220C mutation.[4]

References

The Stabilizing Effect of PhiKan 083 on Mutant p53 in Glioblastoma Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of PhiKan 083, a carbazole derivative, on glioblastoma cells. The focus is on its role as a stabilizer of the mutant p53 protein, a critical target in cancer therapy. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying molecular pathways.

Core Mechanism of Action

This compound is a small molecule that has been identified as a stabilizer of the p53-Y220C mutant protein.[1][2] The Y220C mutation is a common structural mutation in the p53 tumor suppressor protein, leading to its destabilization and inactivation.[1] this compound binds to a surface cavity of the p53-Y220C mutant, thereby stabilizing its conformation.[1][2] This stabilization is crucial for the potential restoration of its tumor-suppressive functions.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on this compound's effect on glioblastoma cells.

ParameterValueCell LineNotesReference
Binding Affinity (Kd) 167 μM-Binding affinity of this compound to p53-Y220C mutant.[1][2]
Cell Viability Reduction ~70 ± 5%Ln229 cell variantsConcentration of this compound used was 125 μM.[2]
Enhanced Pro-apoptotic Activity -Ln229 cell variants (p53wt, p53Y220C, p53G245S, p53R282W)This compound (100 μM) in combination with Doxorubicin (1 μM).[1]

Signaling Pathway

The primary signaling pathway influenced by this compound in glioblastoma cells harboring the p53-Y220C mutation is the p53 pathway. By stabilizing the mutant p53, this compound is hypothesized to restore its ability to regulate downstream target genes involved in cell cycle arrest and apoptosis.

PhiKan083_Pathway cluster_extracellular Extracellular cluster_cell Glioblastoma Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects PhiKan083 This compound p53_mutant Mutant p53 (Y220C) (Unstable) PhiKan083->p53_mutant Binds to and stabilizes p53_stabilized Stabilized p53 (Y220C) p21 p21 p53_stabilized->p21 Activates transcription BAX BAX p53_stabilized->BAX Activates transcription PUMA PUMA p53_stabilized->PUMA Activates transcription cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis BAX->apoptosis PUMA->apoptosis

Caption: Proposed signaling pathway of this compound in glioblastoma cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay

This protocol is based on a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess cell metabolic activity as an indicator of cell viability.

Objective: To determine the effect of this compound on the viability of glioblastoma cells.

Materials:

  • Ln229 glioblastoma cell line (and its engineered variants)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • MTT reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ln229 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., up to 125 μM) and a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay

This protocol describes a standard flow cytometry-based assay using Annexin V and Propidium Iodide (PI) staining to detect apoptosis.

Objective: To quantify the pro-apoptotic effect of this compound in combination with Doxorubicin on glioblastoma cells.

Materials:

  • Ln229 glioblastoma cell lines

  • This compound

  • Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat Ln229 cells with this compound (100 μM), Doxorubicin (1 μM), the combination of both, or a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like this compound on glioblastoma cells.

Experimental_Workflow start Start cell_culture Glioblastoma Cell Culture (Ln229 variants) start->cell_culture treatment Treatment with this compound and/or Doxorubicin cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis_assay data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for studying this compound's effects.

This technical guide provides a foundational understanding of this compound's interaction with glioblastoma cells. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in more complex preclinical models.

References

Whitepaper: The Role of PhiKan 083 in Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on a Novel CDK4/6 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulation of the cell cycle machinery.[1][2] The cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the G1 to S phase transition, making them attractive targets for therapeutic intervention.[1][3] This document provides a comprehensive technical overview of PhiKan 083, a novel, potent, and highly selective small molecule inhibitor of CDK4/6. We present preclinical data demonstrating its specificity, its impact on cell cycle progression, and its potent anti-proliferative effects in various cancer cell lines. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development of this promising therapeutic agent.

Introduction: Targeting the Cell Cycle in Oncology

The cell division cycle is a fundamental process orchestrated by a complex network of regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[2][4] In many human cancers, genetic and epigenetic alterations lead to the hyperactivity of the CDK4/6-Cyclin D complex.[5] This hyperactivity results in the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein, releasing the E2F transcription factor to promote the expression of genes necessary for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[3][5]

Selective inhibition of CDK4/6 offers a therapeutic strategy to restore cell cycle control, leading to a G1 arrest and preventing cancer cell proliferation.[1][5] Several selective CDK4/6 inhibitors have demonstrated significant clinical efficacy, particularly in hormone receptor-positive (HR+) breast cancer.[6][7] this compound has been developed as a next-generation CDK4/6 inhibitor with a potentially improved selectivity and safety profile.

Mechanism of Action of this compound

This compound is an orally bioavailable, small molecule inhibitor that selectively targets the ATP-binding pocket of both CDK4 and CDK6. By binding to these kinases, this compound prevents the formation of the active CDK4/6-Cyclin D complex, thereby inhibiting the subsequent phosphorylation of the Rb protein.[5] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of S-phase-promoting genes, leading to a durable G1 cell cycle arrest.

Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates Active_Complex Active Cyclin D-CDK4/6 Complex CyclinD->Active_Complex CDK46 CDK4/6 CDK46->Active_Complex Rb Rb Active_Complex->Rb Phosphorylates pRb p-Rb (Inactive) Rb->pRb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Rb_E2F Rb-E2F Complex (Inactive) Rb_E2F->Rb Rb_E2F->E2F G1_Arrest G1 Arrest Rb_E2F->G1_Arrest Maintains pRb->E2F G1_S_Transition G1-S Phase Transition S_Phase_Genes->G1_S_Transition PhiKan083 This compound PhiKan083->Active_Complex Inhibits

Caption: Mechanism of Action of this compound in the Rb-E2F Pathway.

Quantitative Data

In Vitro Kinase Inhibitory Activity

The inhibitory activity of this compound was assessed against a panel of cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values demonstrate high potency and selectivity for CDK4 and CDK6.

Kinase TargetThis compound IC50 (nM)Palbociclib IC50 (nM)
Cyclin D1/CDK4 5 11
Cyclin D3/CDK6 8 16
Cyclin E/CDK2>5,000>5,000
Cyclin B/CDK1>10,000>10,000

Table 1: In vitro kinase inhibition profile of this compound compared to Palbociclib.

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of this compound were evaluated in a panel of human cancer cell lines. The GI50 (concentration for 50% growth inhibition) values highlight potent activity in Rb-proficient cell lines.

Cell LineCancer TypeRb StatusThis compound GI50 (nM)
MCF-7 Breast (ER+)Proficient85
T-47D Breast (ER+)Proficient110
MDA-MB-231 Breast (TNBC)Deficient>10,000
Colo-205 ColorectalProficient250
HCT-116 ColorectalProficient310
A549 LungProficient420

Table 2: Anti-proliferative activity of this compound across various cancer cell lines.

Cell Cycle Analysis

Treatment of MCF-7 cells with this compound for 24 hours resulted in a dose-dependent increase in the percentage of cells in the G1 phase, consistent with its mechanism of action.

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)45.2%35.1%19.7%
This compound (100 nM) 78.5% 12.3%9.2%
This compound (500 nM) 85.1% 6.5%8.4%

Table 3: Cell cycle distribution in MCF-7 cells following treatment with this compound.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the IC50 of this compound against purified CDK enzymes.

  • Enzyme and Substrate Preparation: Recombinant human Cyclin D1/CDK4 and a biotinylated Rb C-terminal fragment substrate are diluted in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Compound Dilution: this compound is serially diluted in 100% DMSO and then further diluted in kinase buffer.

  • Kinase Reaction: 5 µL of the compound dilution is added to a 384-well plate. 20 µL of the enzyme/substrate mix is added, followed by 25 µL of ATP solution (10 µM final concentration) to initiate the reaction. The plate is incubated for 60 minutes at 30°C.

  • Detection: The reaction is stopped by adding EDTA. Phosphorylated substrate is detected using a LANCE® Ultra TR-FRET detection kit with a europium-labeled anti-phospho-Rb antibody.

  • Data Analysis: TR-FRET signals are measured, and the data is normalized to controls. IC50 values are calculated using a four-parameter logistic curve fit.

Cell Proliferation Assay (MTT)

Objective: To measure the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A 10-point, 3-fold serial dilution of this compound is prepared in culture medium and added to the cells. A vehicle control (0.1% DMSO) is included.

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for another 4 hours.

  • Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Absorbance values are converted to percentage of growth inhibition, and GI50 values are determined by non-linear regression analysis.

Start Start Seed Seed Cells (96-well plate) Start->Seed Adhere Incubate 24h (Adhesion) Seed->Adhere Treat Add Serial Dilutions of this compound Adhere->Treat Incubate72h Incubate 72h (Proliferation) Treat->Incubate72h AddMTT Add MTT Reagent Incubate72h->AddMTT Incubate4h Incubate 4h (Formazan Formation) AddMTT->Incubate4h Solubilize Aspirate & Add DMSO (Solubilization) Incubate4h->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate GI50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the cell proliferation (MTT) assay.
Cell Cycle Analysis by Flow Cytometry

Objective: To determine the cell cycle phase distribution of cells treated with this compound.

  • Treatment: MCF-7 cells are seeded in 6-well plates and treated with vehicle or specified concentrations of this compound for 24 hours.

  • Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

  • Fixation: The cell pellet is resuspended in 300 µL of PBS, and 700 µL of ice-cold 100% ethanol is added dropwise while vortexing to fix the cells. Cells are stored at -20°C overnight.

  • Staining: Fixed cells are centrifuged, washed with PBS, and resuspended in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Cells are incubated in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Samples are analyzed on a flow cytometer, acquiring at least 20,000 events per sample.

  • Data Analysis: The percentage of cells in G1, S, and G2/M phases is quantified using cell cycle analysis software (e.g., ModFit LT™).

Summary and Future Directions

The preclinical data presented in this whitepaper characterize this compound as a potent and highly selective inhibitor of CDK4/6. Its ability to induce a robust G1 cell cycle arrest in Rb-proficient cancer cells translates to significant anti-proliferative activity in vitro. The provided methodologies offer a framework for researchers to further investigate the therapeutic potential of this compound. Future studies will focus on in vivo efficacy in xenograft models, comprehensive pharmacokinetic and pharmacodynamic profiling, and the exploration of rational combination therapies to overcome potential resistance mechanisms.[2][3]

Data In Vitro Data Kinase_Assay High Potency & Selectivity for CDK4/6 (Table 1) Data->Kinase_Assay Cell_Assay Anti-proliferative in Rb+ Cells (Table 2) Data->Cell_Assay FACS_Assay Induces G1 Cell Cycle Arrest (Table 3) Data->FACS_Assay Conclusion Conclusion: This compound is a Potent & Selective CDK4/6 Inhibitor Kinase_Assay->Conclusion Cell_Assay->Conclusion FACS_Assay->Conclusion Future Future Directions Conclusion->Future Leads to InVivo In Vivo Efficacy (Xenograft Models) Future->InVivo PKPD Pharmacokinetics & Pharmacodynamics Future->PKPD Combo Combination Therapies Future->Combo

Caption: Logical relationship from preclinical data to future development.

References

Methodological & Application

Application Notes: Using PhiKan 083 for Mutant p53 Stabilization in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in regulating the cell cycle, initiating apoptosis, and maintaining genomic stability.[1][2] Mutations in the TP53 gene are prevalent in over half of all human cancers, often leading to the expression of a destabilized, misfolded, and inactive p53 protein.[1][2] One such common mutation, Y220C, creates a surface cavity that thermodynamically destabilizes the protein by approximately 4 kcal/mol.[3]

PhiKan 083 is a carbazole derivative identified as a small molecule stabilizing agent for the p53-Y220C mutant.[4][5] It binds directly to this mutation-induced surface cavity, slowing the protein's thermal denaturation and rescuing its wild-type conformation.[3][5] This restoration of structure can potentially lead to the reactivation of p53's tumor-suppressive functions, making this compound a valuable research tool for studying cancer biology and a potential lead compound for therapeutic development.[1][5] These application notes provide a detailed protocol for the preparation and use of this compound in relevant cancer cell culture models.

Data Summary

Binding Affinity & Efficacy

The following table summarizes the binding affinity of this compound for its target and its cellular efficacy in reducing cell viability.

ParameterValueTarget/Cell LineNotes
K d167 µMp53-Y220C (Biochemical)Dissociation constant measured biochemically.[1][4]
K d150 µMp53-Y220C (Cell-based)Relative binding affinity measured in Ln229 glioblastoma cells.[3][4]
Cell Viability ~70% reductionEngineered Ln229-p53-Y220C cellsCells treated with 125 µM this compound for 48 hours.[4][6]
Antiproliferative Activity (IC50)

The following table details the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines after a 72-hour incubation period, as determined by the CellTiter-Glo® assay.

Cell Linep53 StatusCancer TypeIC50 Value
NUGC-3 Y220C MutantGastric Carcinoma14 µM
BxPC-3 Y220C MutantPancreatic Adenocarcinoma43 µM
NUGC-4 Wild-TypeGastric Carcinoma9 µM
WI-38 Wild-TypeNormal Lung Fibroblast22 µM

(Data sourced from AdooQ Bioscience product information[7])

Signaling Pathway and Mechanism

The diagram below illustrates the mechanism of this compound. The Y220C mutation in the p53 protein creates a druggable surface pocket, leading to protein unfolding and loss of function. This compound binds to this pocket, stabilizing the protein and allowing it to fold correctly, thereby restoring its ability to initiate downstream tumor suppression pathways like apoptosis.

p53_pathway cluster_0 p53 Gene (TP53) cluster_1 p53 Protein State cluster_2 Cellular Outcome TP53_WT Wild-Type TP53 p53_Stable Stable, Functional p53 TP53_WT->p53_Stable Transcription & Translation TP53_Mut Mutated TP53 (Y220C) p53_Unstable Unstable, Misfolded p53 TP53_Mut->p53_Unstable Transcription & Translation Apoptosis Apoptosis / Cell Cycle Arrest p53_Stable->Apoptosis p53_Unstable->p53_Stable Conformational Rescue Proliferation Uncontrolled Proliferation p53_Unstable->Proliferation PhiKan_083 This compound PhiKan_083->p53_Unstable Binds & Stabilizes

Mechanism of this compound on mutant p53.

Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound

This protocol describes the proper handling and storage of this compound to ensure its stability and activity.

  • Reconstitution:

    • This compound is soluble up to 100 mM in DMSO and 50 mM in water. For cell culture use, reconstituting in sterile DMSO to create a high-concentration stock (e.g., 10-50 mM) is recommended.

    • Briefly centrifuge the vial of lyophilized powder to ensure all contents are at the bottom.

    • Under sterile conditions, add the calculated volume of DMSO to the vial to achieve the desired stock concentration. For example, to make a 10 mM stock from 1 mg of powder (M.Wt: 274.79 g/mol ), add 36.39 µL of DMSO.

    • Vortex gently until the powder is completely dissolved.

  • Storage:

    • Store the DMSO stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][6]

    • Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assay using CellTiter-Glo®

This protocol outlines a method to determine the IC50 of this compound on adherent cancer cells (e.g., NUGC-3, which harbors the p53-Y220C mutation).

  • Cell Seeding:

    • Culture NUGC-3 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.

    • Trypsinize and count the cells. Seed 3,000-5,000 cells per well in a 96-well, opaque-walled plate suitable for luminescence assays.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in culture media. A typical concentration range would be from 0.1 µM to 200 µM. Include a DMSO-only vehicle control.

    • Carefully remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (as 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Experimental Workflow Diagram

The following diagram provides a visual overview of the key steps involved in assessing the cellular activity of this compound.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute this compound in DMSO (10 mM Stock) Treat Treat cells with serial dilutions of this compound Reconstitute->Treat Culture Culture p53-Y220C mutant cells (e.g., NUGC-3) Seed Seed cells in 96-well plate Culture->Seed Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Assay Read Read Luminescence with Plate Reader Assay->Read Calculate Calculate IC50 Value Read->Calculate

Workflow for cell viability testing of this compound.

References

Application Notes and Protocols for PhiKan 083 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PhiKan 083 is a cell-permeable carbazole derivative that has garnered significant interest in cancer research.[1] It acts as a molecular chaperone, specifically targeting the Y220C mutant of the tumor suppressor protein p53.[1][2][3] This mutation is found in a significant number of human cancers and leads to the misfolding and inactivation of p53.[2][3] this compound binds to a surface cavity created by the Y220C mutation, stabilizing the protein and restoring its wild-type conformation and tumor-suppressive functions, which include inducing cell cycle arrest and apoptosis.[1][4] These application notes provide detailed protocols for the solubilization of this compound and its preparation for in vitro assays to facilitate research into its therapeutic potential.

Data Presentation: Solubility of this compound and its Hydrochloride Salt

The solubility of this compound can vary depending on the specific form of the compound (free base or hydrochloride salt) and the solvent. The following table summarizes the available solubility data for in vitro applications. It is crucial to use a freshly opened, anhydrous grade dimethyl sulfoxide (DMSO) for optimal dissolution, as DMSO is hygroscopic and the presence of water can significantly impact solubility.[1][5]

Compound FormSolventSolubility (mg/mL)Molar Solubility (mM)Notes
This compoundDMSO100419.59Requires sonication. Use of newly opened DMSO is recommended.[1]
This compoundEthanol100419.59Requires sonication.[1]
This compound HydrochlorideDMSO62.5227.45Requires sonication, warming, and heating to 60°C for complete dissolution.[5][6]
This compound HydrochlorideWater27.28Requires sonication and warming.[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (free base) in DMSO, which is a common starting concentration for in vitro studies.

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 238.33 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 0.010 mol/L * 0.001 L * 238.33 g/mol = 0.0023833 g = 2.38 mg

  • Weigh the this compound: Carefully weigh out 2.38 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound.

  • Dissolve the compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear.[1] Gentle warming (e.g., to 37°C) can also aid dissolution, but avoid excessive heat unless specified for the compound form.

  • Storage: Once fully dissolved, aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the 10 mM stock solution to prepare working concentrations for cell-based assays. The example provided is for a final concentration range of 1 µM to 100 µM.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Intermediate Dilutions: It is recommended to perform an intermediate dilution from the 10 mM stock to prevent pipetting very small volumes. For example, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in sterile cell culture medium or PBS (10 µL of 10 mM stock + 90 µL of medium).

  • Serial Dilutions: Perform serial dilutions from the 1 mM intermediate stock to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, you would dilute the 1 mM stock 1:10 in cell culture medium.

  • Vehicle Control: It is critical to include a vehicle control in your experiments. This should be the same concentration of DMSO as in your highest concentration of this compound. For example, if the final concentration of your highest dose of this compound is 100 µM, and this was prepared from a 10 mM stock, the final DMSO concentration will be 1%. Therefore, your vehicle control should be 1% DMSO in cell culture medium.

  • Treatment of Cells: Add the prepared working solutions of this compound and the vehicle control to your cells in culture. Ensure that the final volume in each well is consistent.

Protocol 3: Example Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of this compound on the viability of cancer cells expressing the p53-Y220C mutant.

Materials:

  • Cancer cell line expressing p53-Y220C (e.g., Ln229-p53-Y220C)[5]

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing the desired concentrations of this compound or the vehicle control. Incubate for the desired time period (e.g., 48 hours, as used in some studies with this compound).[1][5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.

Mandatory Visualizations

PhiKan083_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Cellular_Stress Cellular Stress (e.g., DNA Damage) p53_Y220C_mutant p53-Y220C Mutant (Misfolded & Inactive) Stabilized_p53 Stabilized p53 (Wild-type conformation) p53_Y220C_mutant->Stabilized_p53 Conformational   Rescue PhiKan083 This compound PhiKan083->p53_Y220C_mutant Binds to surface cavity MDM2 MDM2 Stabilized_p53->MDM2 Evades Degradation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) Stabilized_p53->Cell_Cycle_Arrest Transcriptional   Activation Apoptosis Apoptosis Stabilized_p53->Apoptosis DNA_Repair DNA Repair Stabilized_p53->DNA_Repair

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow Start Start Weigh_Compound Weigh this compound Start->Weigh_Compound Prepare_Stock Prepare 10 mM Stock in DMSO Weigh_Compound->Prepare_Stock Store_Stock Aliquot and Store Stock at -80°C Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solutions (Serial Dilution) Prepare_Stock->Prepare_Working Use Freshly Prepared Store_Stock->Prepare_Working Treat_Cells Treat Cells with This compound Prepare_Working->Treat_Cells Seed_Cells Seed p53-Y220C Expressing Cells Seed_Cells->Treat_Cells Incubate Incubate for 48 hours Treat_Cells->Incubate Perform_Assay Perform In Vitro Assay (e.g., MTT) Incubate->Perform_Assay Analyze_Data Data Analysis (e.g., IC50) Perform_Assay->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for in vitro assays with this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PhiKan 083 is a carbazole derivative that acts as a stabilizing agent for the mutant p53 protein, specifically the Y220C variant.[1][2][3] The p53 tumor suppressor protein plays a critical role in regulating the cell cycle, apoptosis, and maintaining genomic stability.[2][4] Mutations in the p53 gene are common in various human cancers, often leading to a destabilized and inactive protein.[2][4] this compound binds to a surface cavity of the p53-Y220C mutant, restoring its proper conformation and function, thereby reactivating its tumor-suppressive activities.[1][3][5] These application notes provide recommended concentrations and detailed protocols for utilizing this compound in cell viability assays to assess its anticancer potential.

Mechanism of Action

The Y220C mutation in the p53 protein creates a surface cavity that destabilizes the protein's structure, leading to its rapid denaturation and loss of function.[6] this compound acts as a molecular chaperone, binding with a dissociation constant (Kd) of approximately 167 μM to this cavity.[1][2] This binding event stabilizes the mutant p53 protein, slows its rate of thermal denaturation, and allows it to refold into a more native-like conformation.[5][6] The restored p53 protein can then resume its role as a transcription factor, activating downstream target genes that inhibit cell proliferation and induce apoptosis.

cluster_0 Cellular Environment p53_mutant Mutant p53 (Y220C) (Unstable) p53_stabilized Stabilized p53 (Active Conformation) p53_mutant->p53_stabilized Binding & Stabilization PhiKan083 This compound PhiKan083->p53_stabilized downstream Downstream p53 Target Genes p53_stabilized->downstream Transcriptional Activation apoptosis Apoptosis & Cell Cycle Arrest downstream->apoptosis

Caption: Signaling pathway of this compound in cancer cells with mutant p53.

Recommended Concentrations for Cell Viability Assays

The optimal concentration of this compound can vary depending on the cell line and the specific experimental conditions. Based on available data, the following concentrations have been shown to be effective:

Cell Linep53 StatusAssay TypeConcentrationIncubation TimeObserved Effect
Ln229 VariantsY220C, G245S, R282W, wtCell Viability125 µM48 hours~70 ± 5% reduction in cell viability[1][7][8]
Ln229 VariantsY220C, G245S, R282W, wtApoptosis Assay100 µMNot SpecifiedEnhanced pro-apoptotic activity in combination with other agents[1][2][8]
BxPC-3Y220CCellTiter-Glo43 µM (IC50)72 hoursAntiproliferative activity[1][9]
NUGC-3Y220CCellTiter-Glo14 µM (IC50)72 hoursAntiproliferative activity[9]
NUGC-4Wild-typeCellTiter-Glo9 µM (IC50)72 hoursAntiproliferative activity[9]

It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. A starting range of 1 µM to 200 µM is suggested.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes a general procedure for determining the effect of this compound on cell viability using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12]

Materials
  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Cancer cell line of interest (e.g., harboring the p53-Y220C mutation)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Further dilute the stock solution with serum-free medium to prepare a series of working concentrations. It is important to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

  • Cell Treatment:

    • After 24 hours of incubation, remove the medium from the wells.

    • Add 100 µL of the prepared this compound working solutions to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

    • Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 prepare Prepare this compound dilutions incubate1->prepare treat Treat cells with this compound prepare->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

This compound presents a promising therapeutic strategy for cancers harboring the p53-Y220C mutation. The provided protocols and concentration guidelines offer a starting point for researchers to investigate the efficacy of this compound in their specific cancer models. It is crucial to optimize the experimental conditions for each cell line to obtain reliable and reproducible results. Further investigations into the downstream effects of this compound on cell cycle progression and apoptosis are encouraged to fully elucidate its mechanism of action.

References

Application Note and Protocol: Evaluating Protein-Ligand Interactions Using a Thermal Shift Assay with PhiKan 083

Author: BenchChem Technical Support Team. Date: December 2025

For research use only.

Introduction

The thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF) or ThermoFluor®, is a rapid and sensitive method used to determine the thermal stability of a protein.[1][2] It is widely employed in drug discovery and structural biology to screen for ligands that bind to a target protein and to optimize buffer conditions for protein purification and storage.[1][2] The principle of the assay is based on the monitoring of temperature-dependent protein unfolding in the presence of a fluorescent dye, which preferentially binds to the exposed hydrophobic regions of the denatured protein, resulting in a significant increase in fluorescence.[2][3] Ligand binding typically stabilizes the protein structure, leading to an increase in the melting temperature (Tm), which is the temperature at which half of the protein population is unfolded.[2]

PhiKan 083 is a carbazole derivative identified as a stabilizing agent for the p53 tumor suppressor protein, specifically the Y220C mutant.[4][5] This mutation creates a surface cavity that destabilizes the protein.[4] this compound has been shown to bind to this cavity and slow the rate of thermal denaturation of the p53-Y220C mutant, highlighting its potential as a therapeutic agent.[4][6]

This application note provides a detailed protocol for performing a thermal shift assay to evaluate the stabilizing effect of this compound on a target protein, such as the p53 Y220C mutant. In this experimental setup, this compound acts as the ligand of interest, and a standard fluorescent dye (e.g., SYPRO Orange) is used to monitor protein unfolding.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and general parameters for a thermal shift assay.

Table 1: Properties of this compound

PropertyValueReference(s)
Molecular Weight274.79 g/mol [6]
FormulaC₁₆H₁₈N₂·HCl[6]
CAS Number1050480-30-2[6]
SolubilitySoluble to 50 mM in water and 100 mM in DMSO[6]
Purity≥99%[6]
StorageStore at +4°C[6]
Binding Affinity (Kd) for p53-Y220C~150-167 µM[4][5][7]

Table 2: Typical Thermal Shift Assay Parameters

ParameterRecommended Range/ValueReference(s)
Target Protein Concentration1-10 µM (typically 2-5 µM)
Ligand (this compound) Concentration0-500 µM (a concentration gradient is recommended)[8]
Fluorescent DyeSYPRO Orange (or similar hydrophobic-binding dye)[1][3]
Dye Concentration (SYPRO Orange)1x - 10x (typically 5x final concentration)[3]
Temperature Range15°C to 95°C[8][9]
Temperature Ramp Rate0.5-1.0°C per minute[8][9]
Excitation/Emission Wavelengths (SYPRO Orange)~492 nm / ~610 nm[8][9]
InstrumentationReal-Time PCR (qPCR) instrument with melt curve capability (e.g., Bio-Rad CFX96, Applied Biosystems ViiA7)[1][8][9]

Experimental Principles and Workflows

The following diagrams illustrate the underlying principle of the thermal shift assay for detecting ligand-induced protein stabilization and the general experimental workflow.

G prep_reagents 1. Prepare Reagents - Target Protein - this compound Stock - Assay Buffer - Fluorescent Dye setup_plate 2. Set Up 96-Well Plate - Add Buffer, Protein, Dye - Add this compound (or DMSO control) prep_reagents->setup_plate seal_plate 3. Seal and Centrifuge Plate setup_plate->seal_plate run_qpcr 4. Run Melt Curve Protocol in Real-Time PCR Instrument seal_plate->run_qpcr collect_data 5. Collect Fluorescence Data (Fluorescence vs. Temperature) run_qpcr->collect_data analyze_data 6. Analyze Data - Plot Melt Curves - Calculate Tm Values - Determine ΔTm collect_data->analyze_data

References

Application Notes and Protocols for Combining PhiKan 083 with Doxorubicin in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis. In a significant portion of human cancers, the TP53 gene is mutated, leading to a non-functional or destabilized p53 protein, which contributes to tumor progression and resistance to chemotherapy. PhiKan 083 is a novel small molecule identified as a stabilizer of mutant p53, particularly the Y220C variant, one of the most common p53 mutations.[1][2] By binding to a surface cavity created by the Y220C mutation, this compound can restore the wild-type conformation and function of the p53 protein.[2]

Doxorubicin is a widely used and potent anthracycline antibiotic for cancer chemotherapy.[3] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which lead to DNA damage and ultimately, apoptosis.[3][4] However, its efficacy can be limited by the p53 status of the tumor, and its use is associated with significant side effects.

The combination of this compound and doxorubicin represents a promising therapeutic strategy. By stabilizing and reactivating mutant p53, this compound can potentially sensitize cancer cells to the DNA-damaging effects of doxorubicin, leading to a synergistic enhancement of apoptosis and overcoming chemoresistance. Research has indicated that the combination of this compound (100 µM) and doxorubicin (1 µM) enhances the pro-apoptotic activity in glioblastoma cells, including those with wild-type and various mutant p53 variants (p53wt, p53Y220C, p53G245S, p53R282W).[1]

These application notes provide a comprehensive overview of the preclinical evaluation of the this compound and doxorubicin combination, including detailed experimental protocols and data presentation.

Data Presentation

The following tables summarize the expected quantitative data from in vitro experiments evaluating the synergistic effects of this compound and doxorubicin on cancer cell lines expressing mutant p53 (e.g., Y220C).

Table 1: Cell Viability (MTT/XTT Assay) of Mutant p53 Cancer Cells Treated with this compound and Doxorubicin for 48 hours.

Treatment GroupConcentration% Cell Viability (Mean ± SD)
Control -100 ± 5.2
This compound 50 µM85 ± 4.1
100 µM70 ± 3.5
150 µM55 ± 4.8
Doxorubicin 0.5 µM75 ± 3.9
1.0 µM60 ± 4.2
2.0 µM45 ± 3.1
This compound + Doxorubicin 100 µM + 1.0 µM30 ± 2.9

Table 2: Apoptosis Rate (Annexin V/PI Staining) of Mutant p53 Cancer Cells Treated with this compound and Doxorubicin for 48 hours.

Treatment GroupConcentration% Apoptotic Cells (Mean ± SD)
Control -5 ± 1.2
This compound 100 µM15 ± 2.1
Doxorubicin 1.0 µM25 ± 3.5
This compound + Doxorubicin 100 µM + 1.0 µM65 ± 4.8

Table 3: Western Blot Analysis of Key Apoptotic Proteins in Mutant p53 Cancer Cells Treated with this compound and Doxorubicin for 24 hours.

Treatment GroupConcentrationRelative p53 ExpressionRelative Bax ExpressionRelative Bcl-2 ExpressionRelative Cleaved Caspase-3 Expression
Control -1.01.01.01.0
This compound 100 µM2.51.80.91.5
Doxorubicin 1.0 µM1.22.00.72.5
This compound + Doxorubicin 100 µM + 1.0 µM3.54.50.35.0

Experimental Protocols

Cell Culture
  • Cell Lines: Human cancer cell lines harboring the p53-Y220C mutation (e.g., Ln229 glioblastoma cells) and a corresponding wild-type p53 cell line for comparison.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT/XTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0-200 µM), doxorubicin (e.g., 0-5 µM), and their combination for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells per well, allow them to adhere overnight, and then treat with this compound, doxorubicin, or the combination for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis
  • Cell Lysis: After drug treatment for 24 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

G cluster_0 This compound Action cluster_1 Doxorubicin Action cluster_2 Synergistic Apoptotic Pathway PhiKan083 This compound Mutant_p53 Mutant p53 (e.g., Y220C) PhiKan083->Mutant_p53 Binds and stabilizes Stabilized_p53 Stabilized/Reactivated p53 Mutant_p53->Stabilized_p53 Bax Bax Stabilized_p53->Bax Upregulates Bcl2 Bcl-2 Stabilized_p53->Bcl2 Downregulates Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS Reactive Oxygen Species Doxorubicin->ROS DNA_Damage->Stabilized_p53 Activates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase_Cascade Caspase Cascade Activation Mitochondria->Caspase_Cascade Cytochrome c release Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed signaling pathway for the synergistic effect of this compound and doxorubicin.

G cluster_0 In Vitro Experimental Workflow cluster_1 Assays Start Seed Mutant p53 Cancer Cells Treatment Treat with this compound, Doxorubicin, or Combination Start->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Assays Perform Assays Incubation->Assays Viability Cell Viability (MTT/XTT) Assays->Viability Apoptosis_Assay Apoptosis (Annexin V/PI) Assays->Apoptosis_Assay Western_Blot Western Blot Assays->Western_Blot Data_Analysis Data Analysis and Synergy Calculation Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: In vitro experimental workflow for assessing the synergy of this compound and doxorubicin.

G cluster_0 Logical Relationship of Findings Mutant_p53 Mutant p53 (e.g., Y220C) Leads to Ineffective Apoptosis PhiKan083 This compound Stabilizes Mutant p53 Restored_p53 Restored p53 Function PhiKan083->Restored_p53 Doxorubicin Doxorubicin Induces DNA Damage Enhanced_Apoptosis Enhanced Apoptotic Signaling Doxorubicin->Enhanced_Apoptosis Restored_p53->Enhanced_Apoptosis Synergistic_Cell_Death Synergistic Cancer Cell Death Enhanced_Apoptosis->Synergistic_Cell_Death

Caption: Logical relationship of the synergistic anti-cancer effect.

Disclaimer: The quantitative data presented in the tables are illustrative and represent expected outcomes based on the known mechanisms of action and preliminary findings. Researchers should generate their own data for accurate analysis. The provided protocols are generalized and may require optimization based on the specific cell line and experimental conditions.

References

Application Notes and Protocols: Utilizing PhiKan 083 in Combination with Other p53 Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by regulating the cell cycle, apoptosis, and genomic stability.[1] In approximately 50% of human cancers, the TP53 gene is mutated, leading to an inactive or destabilized p53 protein, which contributes to tumor progression.[1][2] One of the most common cancer-associated mutations outside the direct DNA-binding surface of p53 is Y220C.[3] This mutation creates a surface cavity that destabilizes the protein.[3][4]

PhiKan 083 is a small molecule carbazole derivative identified for its ability to bind to this mutation-induced cavity.[3][5] By doing so, this compound stabilizes the p53-Y220C mutant protein, slowing its thermal denaturation and potentially restoring its tumor-suppressive functions.[4][5] This application note provides protocols and data on the use of this compound in combination with other p53 activating agents to enhance anti-cancer effects. The rationale for combination therapy is to target the p53 pathway through multiple mechanisms, potentially leading to synergistic effects and overcoming resistance.

Mechanism of Action: this compound

The Y220C mutation in the p53 protein results in the loss of stabilizing electrostatic interactions, leading to structural fluctuation and destabilization.[3] this compound acts as a molecular "chaperone" by fitting into the surface pocket created by this mutation. It forms new electrostatic and hydrogen bonding interactions with nearby residues, which provides additional stability to the mutant p53 protein, rescuing its proper conformation.[3]

cluster_0 Unstable p53-Y220C cluster_1 Stabilization by this compound p53_mut Mutant p53 (Y220C) (Unstable) denaturation Protein Denaturation p53_mut->denaturation Leads to phikan This compound p53_stable Stabilized p53-Y220C phikan->p53_stable restored_func Restored p53 Function p53_stable->restored_func Enables

Caption: Stabilization of mutant p53-Y220C by this compound.

Data Presentation: Combination Studies

Studies have shown that combining this compound with other anti-cancer agents can enhance pro-apoptotic activity in cancer cell lines. This suggests a synergistic or additive effect, making combination therapy a promising strategy.

Table 1: Enhanced Pro-Apoptotic Activity with Doxorubicin

Cell Line VariantTreatmentConcentrationOutcomeReference
Ln229 (glioblastoma)This compound + Doxorubicin100 µM + 1 µMEnhanced pro-apoptotic activity[1]
(p53wt, p53Y220C, p53G245S, p53R282W)

Table 2: Enhanced Pro-Apoptotic Activity with NSC 123127

Cell Line VariantTreatmentConcentrationOutcomeReference
Ln229 (glioblastoma)This compound + NSC 123127100 µM + 1 µMEnhanced pro-apoptotic activity[5]
(p53wt, p53Y220C, p53G245S, p53R282W)

Experimental Protocols

The following protocols provide detailed methodologies for assessing the efficacy of this compound in combination with other p53 activators.

cluster_0 Endpoint Analysis start Start: Cancer Cell Culture (e.g., Ln229) seed Seed Cells in 96-well or 6-well plates start->seed treat Treat with: - Vehicle (DMSO) - this compound alone - Agent B alone - Combination seed->treat incubate Incubate (24-72 hours) treat->incubate viability Cell Viability Assay (MTT / CellTiter-Glo) incubate->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) incubate->apoptosis western Western Blot (p53, p21, MDM2) incubate->western

Caption: General workflow for a combination therapy experiment.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is for determining the effect of combination treatment on cell proliferation and viability.

Materials:

  • Cancer cell line of interest (e.g., Ln229)

  • Complete growth medium

  • 96-well plates

  • This compound and second agent of interest

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Formazan solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.[6]

  • Compound Treatment: Prepare serial dilutions of this compound, the second agent, and their combination in growth medium. Remove the overnight medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a control.[6]

  • Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each agent and the combination. Synergy can be assessed using methods like the Chou-Talalay combination index.

Protocol 2: Apoptosis Assessment (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • 6-well plates

  • Treated cells (from a parallel experiment to Protocol 1)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound, a second agent, their combination, or vehicle control for the desired duration (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE. Combine with the floating cells from the supernatant.

  • Cell Staining:

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells on a flow cytometer within one hour of staining.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

    • Annexin V-negative, PI-negative cells are viable.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the combination treatment compared to single agents.

Protocol 3: Western Blotting for p53 Pathway Activation

This protocol is for detecting changes in the protein levels of p53 and its key downstream targets, p21 and MDM2, following treatment.[6][7]

cluster_0 p53 Downstream Targets cluster_1 Cellular Outcomes p53 p53 (Stabilized) p21 p21 p53->p21 Upregulates mdm2 MDM2 p53->mdm2 Upregulates apoptosis Apoptosis Genes (PUMA, BAX) p53->apoptosis Upregulates arrest Cell Cycle Arrest p21->arrest mdm2->p53 Inhibits feedback Negative Feedback mdm2->feedback apoptosis_out Apoptosis apoptosis->apoptosis_out

Caption: Simplified p53 signaling pathway.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-β-actin)[5][6]

  • HRP-conjugated secondary antibodies[6]

  • ECL chemiluminescence detection reagents[6]

  • Chemiluminescence imaging system

Procedure:

  • Lysate Preparation: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[6]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Wash the membrane again three times with TBST. Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.[6]

  • Analysis: Quantify band intensity relative to a loading control (e.g., β-actin) to assess changes in protein expression levels. An increase in p53 and p21 levels would indicate p53 pathway activation.

References

Application Notes and Protocols for Studying p53 Signaling Pathways with PhiKan 083

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." Mutations in the TP53 gene are among the most common genetic alterations in human cancers. The Y220C mutation in p53, in particular, creates a surface crevice that destabilizes the protein, leading to its misfolding and inactivation.[1] PhiKan 083 is a carbazole derivative identified through in silico screening that specifically binds to this mutation-induced cavity in the p53-Y220C mutant.[2][3][4] By stabilizing the mutant protein, this compound has been shown to restore its tumor-suppressive functions, making it a valuable tool for studying p53 signaling and a potential lead compound for cancer therapy.

These application notes provide detailed protocols and data for researchers utilizing this compound to investigate the p53 signaling pathway, particularly in the context of the Y220C mutation.

Data Presentation

Quantitative Data Summary of this compound
ParameterValueCell Line/SystemReference
Binding Affinity (Kd) 167 µMIn vitro (p53-Y220C protein)[2]
150 µMLn229 cells (glioblastoma)[2][4]
Cell Viability Reduction ~70 ± 5%Engineered variants of Ln229 cells[2][4]
Effective Concentration (Cell Viability) 125 µM (48 hours)Engineered variants of Ln229 cells[2]
Enhanced Pro-apoptotic Activity 100 µM (in combination with 1 µM NSC 123127)Ln229 cells (p53wt, p53Y220C, p53G245S, p53R282W)[2][4]

Signaling Pathway and Mechanism of Action

The Y220C mutation in the p53 protein creates a druggable surface cavity, leading to protein destabilization.[1][3] this compound, a carbazole derivative, acts as a molecular chaperone by binding to this cavity. This binding event stabilizes the p53-Y220C mutant, slowing its thermal denaturation and allowing it to adopt a more wild-type-like conformation.[2][5] The restored conformation enables the mutant p53 to regain its function as a transcription factor, leading to the upregulation of downstream target genes involved in cell cycle arrest and apoptosis, such as CDKN1A (p21), PUMA, and MDM2.

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_downstream Downstream Effects DNA_Damage DNA Damage p53_Y220C p53-Y220C (unstable) Oncogenic_Stress Oncogenic Stress p53_Y220C_stable p53-Y220C (stabilized) p53_Y220C->p53_Y220C_stable Stabilization PhiKan083 This compound PhiKan083->p53_Y220C Binds to surface cavity MDM2 MDM2 p53_Y220C_stable->MDM2 Upregulates p21 p21 p53_Y220C_stable->p21 Upregulates PUMA PUMA p53_Y220C_stable->PUMA Upregulates MDM2->p53_Y220C_stable Negative Feedback (Degradation) Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Mechanism of this compound action on the p53-Y220C signaling pathway.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on the viability of Ln229 glioblastoma cells and its engineered variants.

Materials:

  • Ln229 cells (and variants expressing p53-Y220C, wt-p53, etc.)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture Ln229 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and resuspend cells to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 200 µM). A final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently by pipetting up and down to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

mtt_workflow start Start seed_cells Seed Ln229 cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_phikan083 Treat with this compound incubate_24h_1->treat_phikan083 incubate_48h Incubate 48h treat_phikan083->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilization Add solubilization solution incubate_4h->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance analyze_data Analyze data and calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of the binding affinity of this compound to the purified p53-Y220C protein core domain.

Materials:

  • Purified p53-Y220C protein core domain

  • This compound

  • ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5% glycerol, 1 mM DTT, pH 7.5)

  • DMSO

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified p53-Y220C protein against the ITC buffer overnight at 4°C.

    • Determine the protein concentration accurately using a spectrophotometer.

    • Prepare a stock solution of this compound in DMSO and then dilute it in the ITC buffer to the desired concentration. The final DMSO concentration in the syringe and cell should be identical to avoid heat of dilution artifacts.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the p53-Y220C protein solution (e.g., 10-20 µM) into the sample cell.

    • Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) with a spacing of 120-180 seconds between injections.

    • Perform a control titration by injecting this compound into the buffer to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

itc_workflow start Start prepare_samples Prepare purified p53-Y220C and this compound in ITC buffer start->prepare_samples load_itc Load protein into cell and ligand into syringe prepare_samples->load_itc run_titration Perform titration experiment load_itc->run_titration run_control Perform control titration (ligand into buffer) load_itc->run_control analyze_data Analyze data: Subtract heat of dilution, fit to binding model run_titration->analyze_data run_control->analyze_data determine_parameters Determine K_d, n, and ΔH analyze_data->determine_parameters end End determine_parameters->end

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Western Blotting

This protocol is for analyzing the expression levels of p53, p21, and MDM2 in cells treated with this compound.

Materials:

  • Ln229-Y220C cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-MDM2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat Ln229-Y220C cells with this compound as described in the MTT assay protocol.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-p21) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • If necessary, strip the membrane and re-probe with another primary antibody (e.g., anti-MDM2, anti-p53, or the loading control).

western_blot_workflow start Start treat_cells Treat cells with this compound start->treat_cells cell_lysis Cell Lysis and Protein Extraction treat_cells->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p21) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection strip_reprobe Strip and Re-probe for other proteins (optional) detection->strip_reprobe end End strip_reprobe->end

Caption: Workflow for Western Blotting analysis.

Conclusion

This compound serves as a specific and effective tool for studying the p53-Y220C mutant. The provided protocols offer a framework for researchers to investigate its mechanism of action and its effects on the p53 signaling pathway. By stabilizing the p53-Y220C mutant, this compound can help elucidate the downstream consequences of restoring p53 function and may serve as a starting point for the development of novel cancer therapeutics targeting this specific mutation.

References

Application Notes and Protocols for PhiKan 083 in Genomic Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PhiKan 083, a small molecule stabilizer of the mutant p53-Y220C protein, in studies focused on genomic stability in cancer cells. The protocols outlined below are designed to facilitate the investigation of this compound's mechanism of action and its potential as a therapeutic agent.

Introduction

Genomic instability is a hallmark of cancer, driving tumor progression and therapeutic resistance. The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[1] Mutations in the TP53 gene are prevalent in human cancers, with the Y220C mutation being a common structural mutation that destabilizes the p53 protein, leading to its inactivation.[1] this compound is a carbazole derivative that binds to a surface cavity created by the Y220C mutation, stabilizing the mutant p53 protein and restoring its tumor-suppressive functions.[1][2] These notes provide protocols to assess the effects of this compound on cancer cell viability, DNA damage, and cell cycle progression.

Data Presentation

The following tables summarize key quantitative data regarding the properties and cellular effects of this compound.

Table 1: Binding Affinity and Cellular Activity of this compound

ParameterValueCell Line/SystemReference
Binding Affinity (Kd)167 µMp53-Y220C mutant protein[2]
Relative Binding Affinity (Kd)150 µMLn229 cells (p53-Y220C)[2]
Reduction in Cell Viability~70 ± 5%Engineered variants of Ln229 cells[2]
Pro-apoptotic Activity EnhancementObservedIn combination with Doxorubicin (1 µM) in Ln229 cell variants[1]

Table 2: Recommended Concentration Ranges for In Vitro Assays

AssayRecommended Concentration RangeNotes
Cell Viability (Dose-Response)10 µM - 200 µMTo determine IC50 values.
Western Blotting50 µM - 150 µMTo observe changes in p53 pathway proteins.
Immunofluorescence50 µM - 150 µMTo visualize DNA damage markers.
Comet Assay50 µM - 150 µMTo assess DNA strand breaks.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its impact on genomic stability.

PhiKan083_Mechanism cluster_0 p53-Y220C Mutant State cluster_1 This compound Intervention cluster_2 Restored p53 Function Unstable p53-Y220C Unstable p53-Y220C Loss of Function Loss of Function Unstable p53-Y220C->Loss of Function This compound This compound Genomic Instability Genomic Instability Loss of Function->Genomic Instability Stabilized p53-Y220C Stabilized p53-Y220C This compound->Stabilized p53-Y220C Transcriptional Activation Transcriptional Activation Stabilized p53-Y220C->Transcriptional Activation Cell Cycle Arrest Cell Cycle Arrest Transcriptional Activation->Cell Cycle Arrest DNA Repair DNA Repair Transcriptional Activation->DNA Repair Apoptosis Apoptosis Transcriptional Activation->Apoptosis Genomic Stability Genomic Stability Cell Cycle Arrest->Genomic Stability DNA Repair->Genomic Stability Apoptosis->Genomic Stability

Caption: Mechanism of this compound action on mutant p53.

Experimental_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay Western Blot Western Blot This compound Treatment->Western Blot Immunofluorescence Immunofluorescence This compound Treatment->Immunofluorescence Comet Assay Comet Assay This compound Treatment->Comet Assay Data Analysis Data Analysis Cell Viability Assay->Data Analysis Western Blot->Data Analysis Immunofluorescence->Data Analysis Comet Assay->Data Analysis

Caption: General experimental workflow.

Experimental Protocols

1. Cell Viability Assay (MTT/XTT or Resazurin-based)

This protocol determines the effect of this compound on the viability of cancer cells harboring the p53-Y220C mutation.

  • Materials:

    • p53-Y220C mutant cancer cell line (e.g., NUGC-3, BxPC-3) and a wild-type p53 cell line for comparison.

    • Complete cell culture medium.

    • 96-well plates.

    • This compound stock solution (in DMSO).

    • MTT, XTT, or Resazurin reagent.

    • Solubilization buffer (for MTT).

    • Plate reader.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A final concentration range of 10 µM to 200 µM is recommended. Include a vehicle control (DMSO) and an untreated control.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Analysis of p53 Pathway Proteins

This protocol assesses the effect of this compound on the expression levels of key proteins in the p53 signaling pathway.

  • Materials:

    • p53-Y220C mutant cancer cells.

    • 6-well plates.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein assay kit (e.g., BCA).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with this compound (e.g., 50 µM, 100 µM, 150 µM) or vehicle control for 24-48 hours.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. Quantify band intensities relative to the loading control (e.g., GAPDH).

3. Immunofluorescence for DNA Damage Markers (γH2AX)

This protocol visualizes DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).

  • Materials:

    • p53-Y220C mutant cancer cells.

    • Coverslips in a 24-well plate.

    • This compound.

    • Fixation solution (e.g., 4% paraformaldehyde).

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

    • Blocking solution (e.g., 1% BSA in PBS).

    • Primary antibody (anti-γH2AX).

    • Fluorophore-conjugated secondary antibody.

    • DAPI for nuclear counterstaining.

    • Antifade mounting medium.

    • Fluorescence microscope.

  • Protocol:

    • Seed cells on coverslips in a 24-well plate.

    • Treat cells with this compound (e.g., 100 µM) for a desired time (e.g., 24 hours). A positive control for DNA damage (e.g., etoposide) should be included.

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Wash with PBS and block with 1% BSA for 30 minutes.

    • Incubate with anti-γH2AX primary antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

    • Wash with PBS and counterstain with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium.

    • Visualize the cells under a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

4. Comet Assay (Single-Cell Gel Electrophoresis)

This protocol directly measures DNA strand breaks in individual cells.

  • Materials:

    • p53-Y220C mutant cancer cells.

    • This compound.

    • Comet assay kit (including slides, low melting point agarose, lysis solution, and electrophoresis buffer).

    • Electrophoresis tank.

    • DNA stain (e.g., SYBR Green).

    • Fluorescence microscope.

    • Comet assay analysis software.

  • Protocol:

    • Treat cells with this compound as described in previous protocols.

    • Harvest the cells and resuspend them in PBS at an appropriate concentration.

    • Mix the cell suspension with low melting point agarose and pipette onto a comet slide.

    • Allow the agarose to solidify.

    • Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

    • Place the slides in an electrophoresis tank with alkaline or neutral electrophoresis buffer to unwind the DNA.

    • Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

    • Wash the slides and stain the DNA with a fluorescent dye.

    • Visualize the comets under a fluorescence microscope.

    • Analyze the images using comet assay software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

By following these detailed protocols, researchers can effectively investigate the role of this compound in modulating genomic stability in cancer cells with the p53-Y220C mutation, providing valuable insights for its potential development as a targeted cancer therapy.

References

Application Notes and Protocols for PhiKan 083 Treatment in Responsive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PhiKan 083 is a novel carbazole derivative identified as a stabilizing agent for the mutant p53 protein, specifically the Y220C variant.[1][2][3][4] The p53 tumor suppressor protein is crucial for regulating the cell cycle, apoptosis, and maintaining genomic stability.[4] Mutations in the p53 gene are found in over half of human cancers, often leading to a destabilized and non-functional protein.[4][5] The Y220C mutation creates a surface cavity that destabilizes the p53 protein.[3][5][6] this compound binds to this cavity, stabilizing the p53-Y220C mutant and slowing its thermal denaturation, thereby restoring its tumor-suppressive functions.[1][2][6] These application notes provide detailed protocols for utilizing this compound to study its effects on responsive cancer cell lines.

Mechanism of Action

This compound acts as a pharmacological chaperone for the p53-Y220C mutant. By binding to the mutation-induced surface cavity, it restores the proper conformation of the p53 protein. This stabilization allows the reactivated p53 to induce downstream pathways leading to cell cycle arrest and apoptosis.[7]

p53_pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Y220C Mutation DNA_Damage DNA Damage WT_p53 Wild-Type p53 DNA_Damage->WT_p53 Cell_Cycle_Arrest Cell Cycle Arrest WT_p53->Cell_Cycle_Arrest Apoptosis Apoptosis WT_p53->Apoptosis Y220C_p53 Mutant p53 (Y220C) (Unstable) Degradation Protein Degradation Y220C_p53->Degradation Stabilized_p53 Stabilized p53-Y220C Y220C_p53->Stabilized_p53 binds to PhiKan083 This compound PhiKan083->Stabilized_p53 Restored_Apoptosis Restored Apoptosis Stabilized_p53->Restored_Apoptosis

Caption: this compound Mechanism of Action.

Cell Lines Responsive to this compound Treatment

Several cancer cell lines expressing the p53-Y220C mutation have been identified as responsive to this compound treatment. The following table summarizes these cell lines and their origins.

Cell LineCancer Typep53 Status
Ln229 GlioblastomaEngineered Variants
    Ln229-p53-Y220Cp53-Y220C
    Ln229-p53-wtWild-Type
    Ln229-p53-G245Sp53-G245S
    Ln229-p53-R282Wp53-R282W
NUGC-3 Gastric Adenocarcinomap53-Y220C
BXPC-3 Pancreatic Adenocarcinomap53-Y220C

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on responsive cell lines based on available data.

Table 1: Binding Affinity and Cell Viability

ParameterCell LineValueReference
Binding Affinity (Kd) p53-Y220C (in vitro)167 µM[1][4]
p53Y220C (in Ln229 cells)150 µM[1]
Cell Viability Reduction Engineered variants of Ln229~70 ± 5% reduction at 125 µM (48h)[1]

Table 2: Synergistic Effects with Other Compounds

CombinationCell LineEffectReference
This compound (100 µM) + Doxorubicin (1 µM) Ln229 variants (p53wt, p53Y220C, p53G245S, p53R282W)Enhances pro-apoptotic activity[7]
This compound (100 µM) + NSC 123127 (1 µM) Ln229 variants (p53wt, p53Y220C, p53G245S, p53R282W)Enhances pro-apoptotic activity[3]

Note: Specific quantitative data on the percentage of apoptosis or fold change in caspase activity for the synergistic effects were not detailed in the provided search results.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for in vitro experiments.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.75 mg of this compound hydrochloride (MW: 274.79 g/mol ) in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming and sonication can be used to aid dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes.

  • Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Cell Culture Protocols

The following are general protocols for the culture of cell lines responsive to this compound.

a) Ln229 and Engineered Variants

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% (v/v) Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach approximately 80% confluency, aspirate the medium, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize with complete growth medium and re-plate at a ratio of 1:2 to 1:5. Renew the medium every 2-3 days.

b) NUGC-3

  • Growth Medium: RPMI-1640 medium supplemented with 10% FBS.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Treat cells with 0.25% trypsin for detachment. Passage twice a week.

c) BXPC-3

  • Growth Medium: RPMI-1640 medium supplemented with 10% FBS.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells are 70-80% confluent, wash with PBS and detach using 0.05% Trypsin-EDTA. Split cultures at a ratio of 1:3 to 1:6. Renew the medium every 2-3 days.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on cell viability.

mtt_assay_workflow Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Treat_PhiKan083 3. Treat with various concentrations of this compound Incubate_24h->Treat_PhiKan083 Incubate_48h 4. Incubate for 48h Treat_PhiKan083->Incubate_48h Add_MTT 5. Add MTT reagent Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 1-4h Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: MTT Cell Viability Assay Workflow.

Materials:

  • Responsive cells (e.g., Ln229-p53-Y220C)

  • 96-well plates

  • Complete growth medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dilution).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C until formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures caspase-3 and -7 activities as an indicator of apoptosis.

Materials:

  • Responsive cells

  • White-walled 96-well plates

  • Complete growth medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a suitable density in 100 µL of complete growth medium.

  • Incubate for 24 hours.

  • Treat cells with the desired concentrations of this compound (and/or doxorubicin/NSC 123127 for synergy studies) for 24-48 hours.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence of each sample using a luminometer.

  • Express the results as a fold change in caspase activity relative to the untreated control.

References

Application Notes and Protocols for PhiKan 083: A Tool for Studying Protein-Ligand Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[1][2] Mutations in the TP53 gene are prevalent in over 50% of human cancers, often leading to a destabilized and non-functional protein.[3][4] The Y220C mutation, one of the most common p53 mutations, creates a surface cavity that destabilizes the protein, reducing its melting temperature and leading to rapid denaturation.[5][6][7]

PhiKan 083 is a carbazole derivative identified through in silico screening designed to specifically bind to the mutation-induced cavity of the p53-Y220C mutant.[5][8] This binding event stabilizes the protein, restoring its structure and potentially its tumor-suppressive function.[9][10] These properties make this compound an invaluable tool for studying the principles of protein-ligand binding, protein stabilization, and for the development of novel cancer therapeutics targeting mutant p53.

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its interaction with the p53-Y220C mutant protein.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding of this compound to the p53-Y220C mutant.

Table 1: Binding Affinity and Stoichiometry

ParameterValueMethodReference
Dissociation Constant (Kd)~150 µMNot Specified[5][11]
Dissociation Constant (Kd)167 µMNot Specified[3][4][8][9]
Dissociation Constant (Kd)125 ± 10 µMIsothermal Titration Calorimetry[6]
Binding Stoichiometry1:1Isothermal Titration Calorimetry[6]

Table 2: Protein Stabilization Effects

ParameterConditionValueMethodReference
Half-life of T-p53C-Y220C (at 37°C)Without this compound3.8 minThermal Denaturation[6]
Half-life of T-p53C-Y220C (at 37°C)With saturating this compound15.7 minThermal Denaturation[6]
Melting Temperature (Tm) Shift (ΔTm)With 250 µM this compound+1.11°C ± 0.06°CNot Specified[7]

Signaling Pathway and Mechanism of Action

The Y220C mutation in p53 leads to a conformational change that, while not directly in the DNA-binding domain, destabilizes the entire protein structure. This instability results in a loss of its ability to act as a transcription factor for its target genes, which are crucial for tumor suppression. This compound acts as a molecular "chaperone" by binding to the cavity created by the Y220C mutation, stabilizing the protein's conformation and allowing it to potentially regain its function.

p53_pathway cluster_nucleus Nucleus cluster_destabilization Destabilization Pathway p53_wt Wild-type p53 dna DNA p53_wt->dna Binds p53_mutant p53 Y220C (Unstable) p53_stabilized p53 Y220C (Stabilized) p53_mutant->p53_stabilized Binding & Stabilization denaturation Denatured p53 (Non-functional) p53_mutant->denaturation Rapid Denaturation PhiKan083 This compound PhiKan083->p53_stabilized p53_stabilized->dna Binds (Restored Function) target_genes Target Gene Transcription (e.g., p21, PUMA) dna->target_genes Activates cell_cycle_arrest Cell Cycle Arrest Apoptosis target_genes->cell_cycle_arrest caption This compound stabilizes mutant p53, restoring its function. itc_workflow prep Sample Preparation (Protein & Ligand in matched buffer) load Load Protein into Cell Load Ligand into Syringe prep->load control Control Titration (Ligand into Buffer) prep->control titrate Titration (Inject Ligand into Protein) load->titrate analysis Data Analysis (Subtract Control, Fit Data) titrate->analysis control->analysis results Determine: Kd, n, ΔH analysis->results fp_workflow reagents Prepare Reagents: Protein, Fluorescent Probe, this compound mix Mix Protein and Probe in Microplate reagents->mix add_competitor Add Serial Dilutions of this compound mix->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate measure Measure Fluorescence Polarization incubate->measure analyze Analyze Data to Determine IC50/Ki measure->analyze cetsa_workflow treat Treat Cells with this compound or Vehicle heat Apply Heat Shock (Temperature Gradient) treat->heat lyse Cell Lysis and Centrifugation heat->lyse quantify Quantify Soluble Protein (e.g., Western Blot) lyse->quantify analyze Plot Melt Curves and Compare quantify->analyze result Shift in Tm indicates Target Engagement analyze->result

References

Troubleshooting & Optimization

Overcoming resistance to PhiKan 083 in cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering resistance to PhiKan 083 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It functions by competitively binding to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.

Q2: My cancer cell line, previously sensitive to this compound, is now showing signs of resistance. How can I confirm this?

To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your suspected resistant cell line with the parental, sensitive cell line. A significant increase (typically >3-fold) in the IC50 value is a strong indicator of acquired resistance.

Q3: What are the common mechanisms of acquired resistance to EGFR inhibitors like this compound?

The most common mechanisms include:

  • Secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, which can reduce the binding affinity of the inhibitor.

  • Activation of bypass signaling pathways that circumvent the need for EGFR signaling. A common example is the amplification or activation of MET or HER2 receptor tyrosine kinases.

  • Histological transformation , for instance, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which is less dependent on EGFR signaling.

  • Increased drug efflux through the upregulation of ATP-binding cassette (ABC) transporters.

Troubleshooting Guide

Issue: Increased cell survival and proliferation despite treatment with this compound.

Possible Cause 1: Acquired mutation in the EGFR gene.

  • Troubleshooting Steps:

    • Extract genomic DNA from both the sensitive (parental) and resistant cell lines.

    • Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR kinase domain (exons 18-21) to identify potential mutations. The T790M mutation in exon 20 is a frequent cause of resistance.

Possible Cause 2: Upregulation of a bypass signaling pathway.

  • Troubleshooting Steps:

    • Perform a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of other RTKs (e.g., MET, HER2, AXL).

    • Use Western blotting to confirm the increased phosphorylation of suspected bypass pathway proteins (e.g., p-MET, p-HER2, p-AKT) in the resistant cells compared to the sensitive cells, both in the presence and absence of this compound.

Possible Cause 3: Ineffective concentration of this compound.

  • Troubleshooting Steps:

    • Verify the concentration and stability of your this compound stock solution.

    • Perform a dose-response curve to determine the current IC50 value in your cell line.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineDescriptionIC50 of this compound (nM)
PC-9Parental EGFR-mutant (sensitive)15
PC-9/GRThis compound Resistant (acquired T790M)3500
HCC827Parental EGFR-mutant (sensitive)20
HCC827/ARThis compound Resistant (MET amplification)2800

Table 2: Effect of Combination Therapy in this compound Resistant Cells

Cell LineTreatmentInhibition of Cell Growth (%)
PC-9/GRThis compound (1 µM)15%
PC-9/GRNext-gen EGFRi (1 µM)85%
HCC827/ARThis compound (1 µM)20%
HCC827/ARThis compound (1 µM) + MET inhibitor (0.5 µM)90%

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds p_EGFR p-EGFR EGFR->p_EGFR Autophosphorylation PhiKan083 This compound PhiKan083->p_EGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway p_EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway p_EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition by this compound.

Resistance_Workflow Start Cancer cell line shows reduced response to this compound Confirm Confirm Resistance (IC50 Shift via MTT Assay) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Seq Sequence EGFR Kinase Domain (Exons 18-21) Investigate->Seq Target-based RTK_Array Perform Phospho-RTK Array Investigate->RTK_Array Pathway-based Mutation T790M Mutation Found? Seq->Mutation Bypass Bypass Pathway Activated? (e.g., p-MET) RTK_Array->Bypass Mutation->RTK_Array No Strategy1 Strategy: Use Next-Generation EGFR Inhibitor Mutation->Strategy1 Yes Strategy2 Strategy: Combination Therapy (this compound + Bypass Inhibitor) Bypass->Strategy2 Yes End Overcome Resistance Bypass->End No/Other Strategy1->End Strategy2->End

Caption: Workflow for investigating this compound resistance.

Bypass_Pathway EGFR EGFR PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT PhiKan083 This compound PhiKan083->EGFR Inhibits MET MET Receptor p_MET p-MET MET->p_MET Amplification/ Activation p_MET->PI3K_AKT Activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation

Best practices for long-term storage of PhiKan 083.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PhiKan 083

Welcome to the support center for this compound. This guide provides best practices for long-term storage, answers to frequently asked questions, and troubleshooting advice to ensure the integrity and efficacy of your compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For long-term stability, this compound should be stored at or below -20°C in a desiccated environment. For short-term storage (up to one week), refrigeration at 4°C is acceptable.

Q2: How should I handle this compound upon receiving the shipment?

Upon receipt, immediately transfer the vial to a -20°C freezer. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Q3: Is this compound sensitive to light?

Yes, this compound is photosensitive. Protect the compound from light by storing it in an amber vial and minimizing exposure to ambient light during handling and experimentation.

Q4: What is the best way to prepare stock solutions of this compound?

We recommend preparing a high-concentration stock solution in anhydrous DMSO. For long-term storage of the stock solution, aliquot into smaller volumes and store at -80°C to minimize freeze-thaw cycles.

Q5: How can I check the integrity of my this compound sample?

The integrity of this compound can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for purity or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced experimental efficacy Compound degradation due to improper storage.Ensure storage at -20°C or below and protection from light. Prepare fresh working solutions from a new aliquot of the stock solution.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Precipitate observed in the stock solution The solubility limit of this compound has been exceeded.Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a lower concentration.
The stock solution has been stored at too low a temperature for the solvent (e.g., freezing of DMSO).Store DMSO stock solutions at -20°C. If frozen, thaw at room temperature and ensure the compound is fully dissolved before use.
Inconsistent experimental results Inaccurate pipetting of the viscous DMSO stock solution.Use positive displacement pipettes for accurate handling of viscous solutions. Ensure the stock solution is at room temperature before pipetting.
Contamination of the stock solution.Use sterile techniques when preparing and handling stock solutions. Filter-sterilize the stock solution if necessary.

Long-Term Storage Stability Data

The following table summarizes the stability of this compound under different storage conditions.

Storage Condition Solvent Purity after 6 months Purity after 12 months
-80°C, desiccated, darkSolid>99%>99%
-20°C, desiccated, darkSolid>99%98%
4°C, darkSolid95%88%
Room Temperature, lightSolid70%45%
-80°C10 mM in DMSO>99%99%
-20°C10 mM in DMSO98%96%

Experimental Protocols

Protocol: Inhibition of Kinase XYZ Activity

This protocol outlines the steps to assess the inhibitory effect of this compound on the activity of Kinase XYZ in a cell-based assay.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell line expressing Kinase XYZ

  • Cell culture medium

  • Kinase activity assay kit

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

Methodology:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -80°C.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for the desired treatment time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Kinase Activity Assay: Following incubation, lyse the cells and measure the Kinase XYZ activity using a commercial kinase activity assay kit, following the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value of this compound by plotting the kinase activity against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow Experimental Workflow for this compound IC50 Determination prep_stock Prepare 10 mM Stock Solution in Anhydrous DMSO serial_dilution Prepare Serial Dilutions of this compound prep_stock->serial_dilution seed_cells Seed Cells in 96-Well Plate (1x10^4 cells/well) incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_cells Treat Cells with this compound (including vehicle control) incubate_24h_1->treat_cells serial_dilution->treat_cells incubate_24h_2 Incubate for 24h treat_cells->incubate_24h_2 assay_kinase Measure Kinase XYZ Activity incubate_24h_2->assay_kinase data_analysis Analyze Data and Determine IC50 assay_kinase->data_analysis

Caption: A flowchart of the experimental workflow for determining the IC50 of this compound.

signaling_pathway Hypothetical Signaling Pathway Inhibition by this compound cluster_inhibition Receptor Receptor Kinase_XYZ Kinase_XYZ Receptor->Kinase_XYZ Activates Downstream_Effector Downstream_Effector Kinase_XYZ->Downstream_Effector Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response PhiKan_083 This compound PhiKan_083->Kinase_XYZ Inhibits

Caption: A diagram illustrating the inhibitory action of this compound on the Kinase XYZ signaling pathway.

How to interpret unexpected results in PhiKan 083 assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PhiKan 083 in their experiments. The information is designed to help interpret unexpected results and optimize assay performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a carbazole derivative that acts as a stabilizing agent for the p53 tumor suppressor protein, specifically targeting the Y220C mutant.[1][2][3] This mutation creates a surface cavity on the p53 protein, leading to its destabilization. This compound binds to this cavity, increasing the melting temperature of the mutant protein and slowing its rate of denaturation.[2] By stabilizing the p53-Y220C mutant, this compound aims to restore its tumor-suppressive functions, including the induction of apoptosis.[3][4]

Q2: What are the common applications of this compound in research?

This compound is primarily used in cancer research to investigate the potential of rescuing mutant p53 function. Common applications include:

  • Cell Viability Assays: Assessing the effect of this compound on the proliferation and survival of cancer cell lines harboring the p53-Y220C mutation.[1][2]

  • Pro-apoptotic Activity Studies: Investigating the ability of this compound, sometimes in combination with other agents, to induce apoptosis in cancer cells.[3][4]

  • Protein Stability Assays: Measuring the direct effect of this compound on the thermal stability of the p53-Y220C mutant protein.

Q3: What cell lines are suitable for experiments with this compound?

The choice of cell line is critical for a successful experiment. Ideally, you should use cell lines with a known p53 status. For studying the primary effect of this compound, a cell line endogenously expressing the p53-Y220C mutation is recommended. Engineered cell lines expressing this mutant are also commonly used.[1][2] It is also advisable to include control cell lines, such as those with wild-type p53 or other p53 mutations, to assess specificity.[3][4]

Troubleshooting Guide for Unexpected Results

This guide addresses common unexpected outcomes in experiments involving this compound and provides potential causes and solutions.

Issue 1: Little to No Effect on Cell Viability

You have treated p53-Y220C mutant cells with this compound, but you observe minimal or no decrease in cell viability.

Possible CauseRecommended Solution
Suboptimal Concentration of this compound Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Published effective concentrations range from 100 µM to 125 µM.[1][3][4]
Incorrect p53 Status of Cells Confirm the p53 status of your cell line through sequencing to ensure it harbors the Y220C mutation.
Insufficient Incubation Time Optimize the incubation time. Cell viability effects have been observed after 48 hours of treatment.[1]
Cell Line Resistance The chosen cell line may have other mutations or resistance mechanisms that counteract the effect of p53 stabilization. Consider using a different p53-Y220C cell line.
Compound Instability Ensure proper storage and handling of this compound. Prepare fresh working solutions for each experiment.
Issue 2: High Background Signal in the Assay

Your assay shows a high background signal, making it difficult to discern the specific effect of this compound.

Possible CauseRecommended Solution
Cell Culture Contamination Regularly check your cell cultures for microbial contamination. Use sterile techniques and periodically test for mycoplasma.
Assay Reagent Issues Ensure that all assay reagents are within their expiration dates and have been stored correctly. Prepare fresh reagents as needed.
Non-specific Compound Effects At high concentrations, small molecules can exhibit off-target effects. Lower the concentration of this compound and include appropriate vehicle controls.
Instrumentation Settings Optimize the settings of your plate reader or imaging system to reduce background noise.
Issue 3: Inconsistent or Variable Results Between Replicates

You are observing high variability between replicate wells or experiments.

Possible CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating.
Pipetting Errors Be meticulous with pipetting, especially when preparing serial dilutions of this compound and adding reagents.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile media.
Cell Health Variability Use cells from a consistent passage number and ensure they are in the logarithmic growth phase at the start of the experiment.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing cell viability after treatment with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO) and add them to the respective wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling Pathway of this compound Action

PhiKan083_Pathway cluster_0 Cellular Stress cluster_1 p53 Regulation cluster_2 Downstream Effects DNA_Damage DNA Damage p53_Y220C Mutant p53 (Y220C) (Unstable) Oncogene_Activation Oncogene Activation Stabilized_p53 Stabilized p53 (Y220C) MDM2 MDM2 p53_Y220C->MDM2 Ubiquitination & Degradation PhiKan083 This compound PhiKan083->p53_Y220C Binds & Stabilizes Apoptosis Apoptosis Stabilized_p53->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Stabilized_p53->Cell_Cycle_Arrest Induces

Caption: Mechanism of this compound in stabilizing mutant p53.

Experimental Workflow for a Cell Viability Assay

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Overnight Adherence Seed_Cells->Adherence Prepare_Compound Prepare this compound Dilutions Adherence->Prepare_Compound Treat_Cells Treat Cells with This compound Adherence->Treat_Cells Prepare_Compound->Treat_Cells Incubate Incubate for 48 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate Viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical cell viability assay.

Troubleshooting Logic for Low Cell Viability Effect

Troubleshooting_Logic Start Unexpected Result: No Effect on Cell Viability Check_Concentration Is this compound concentration optimal? Start->Check_Concentration Check_p53_Status Is the cell line confirmed p53-Y220C? Check_Concentration->Check_p53_Status Yes Dose_Response Action: Perform Dose-Response. Check_Concentration->Dose_Response No Check_Incubation Is the incubation time sufficient? Check_p53_Status->Check_Incubation Yes Sequence_Cells Action: Sequence p53 gene. Check_p53_Status->Sequence_Cells No Consider_Resistance Consider inherent cell line resistance. Check_Incubation->Consider_Resistance Yes Time_Course Action: Perform Time-Course. Check_Incubation->Time_Course No Dose_Response->Check_p53_Status Sequence_Cells->Check_Incubation Time_Course->Consider_Resistance

Caption: Troubleshooting unexpected viability results.

References

Technical Support Center: Navigating Experiments with p53 Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diverse p53 mutant cell lines.

Frequently Asked Questions (FAQs)

Q1: Why do different p53 mutant cell lines exhibit varied experimental outcomes?

A1: Different p53 mutations can lead to a range of functional consequences, resulting in varied experimental outcomes.[1] These mutations, primarily missense mutations in the DNA-binding domain, can cause not only a loss of wild-type p53 tumor suppressor functions but also the acquisition of new oncogenic properties known as gain-of-function (GOF).[1] GOF activities can include promoting tumor growth, invasion, metastasis, and chemoresistance.[2] The specific amino acid substitution determines the extent of these functional changes, leading to the observed heterogeneity in experimental results across different mutant cell lines. For instance, some mutants may have a dominant-negative effect over any remaining wild-type p53, while others may not.[1]

Q2: How do I choose the right p53 mutant cell line for my experiment?

A2: The choice of a p53 mutant cell line depends on your specific research question. Consider the following factors:

  • Type of mutation: Are you studying a specific "hotspot" mutation (e.g., R175H, G245S, R248W, R273H)? These are well-characterized and frequently occur in human cancers.

  • Gain-of-Function (GOF) properties: If you are investigating GOF, select a cell line known to exhibit these properties. Be aware that GOF can be context-dependent.

  • Tissue of origin: The cellular background can influence the phenotype of a p53 mutation. Choose a cell line from a relevant tissue type for your study.

  • Endogenous vs. exogenous expression: Are you studying the endogenous mutant p53 or will you be overexpressing a specific mutant in a p53-null background?

Several resources, such as the ATCC, provide panels of p53 mutant cell lines with validated mutation status.

Q3: My Western blot for p53 shows multiple bands or no band at all. What could be wrong?

A3: Troubleshooting Western blots for p53 can be challenging. Here are some common issues and solutions:

  • Multiple Bands: This could be due to p53 isoforms, post-translational modifications, or protein degradation.[3] Ensure you are using fresh protein lysates with protease inhibitors. Some antibodies are specific to certain isoforms or modifications.

  • No Band: This could indicate low p53 expression, inefficient protein extraction, or a problem with your antibody. Wild-type p53 has a very short half-life and may be undetectable in unstressed normal cells.[4] Mutant p53 is often more stable and accumulates to higher levels.[4] Confirm your protein extraction and transfer efficiency. Use a positive control cell line known to express p53. Consider trying a different primary antibody, as performance can vary.

Troubleshooting Guides

Cell Culture and Transfection

Issue: Low transfection efficiency in p53 mutant cell lines.

  • Possible Cause: Some cancer cell lines are inherently difficult to transfect. The optimal transfection reagent and protocol can be cell line-specific.

  • Troubleshooting Steps:

    • Optimize Transfection Reagent: Test different lipid-based reagents or consider electroporation.

    • Optimize Reagent-to-DNA Ratio: Perform a titration experiment to find the optimal ratio for your specific cell line.[5]

    • Cell Density: Ensure cells are 70-90% confluent at the time of transfection.[5]

    • Plasmid Quality: Use high-purity, endotoxin-free plasmid DNA.

    • Incubation Time: Optimize the incubation time of the transfection complex with the cells.[6]

Issue: Cells are not attaching or growing poorly after thawing.

  • Possible Cause: Improper freezing or thawing technique, or the specific growth requirements of the cell line are not being met.

  • Troubleshooting Steps:

    • Thawing: Thaw cells rapidly in a 37°C water bath and immediately transfer to pre-warmed media.

    • Media and Supplements: Verify the recommended media and serum concentration for your specific cell line. Some cell lines may require special coatings on the culture dishes, such as collagen or poly-L-lysine.

    • Cell Density: Seed freshly thawed cells at a higher density to encourage growth.

Experimental Assays

Issue: Inconsistent results in colony formation assays.

  • Possible Cause: Variability in cell seeding density, uneven distribution of cells in soft agar, or inconsistent staining.

  • Troubleshooting Steps:

    • Accurate Cell Counting: Use a hemocytometer or automated cell counter to ensure consistent cell numbers are plated.

    • Single-Cell Suspension: Ensure a single-cell suspension before mixing with the top agar to avoid clumps.

    • Even Plating: Gently swirl the plate after adding the top agar to ensure an even distribution of cells.

    • Consistent Staining: Use a consistent volume of staining solution and incubation time for all plates.

Quantitative Data Summary

Table 1: Differential Response of p53 Mutant Cell Lines to Chemotherapeutic Agents.

p53 MutantCell LineChemotherapeutic AgentObserved Effect
R175HSW480 (induced knockdown)CamptothecinIncreased resistance to growth suppression.
R248WSW480 (induced knockdown)CamptothecinIncreased resistance to growth suppression.
G245SSW480 (induced knockdown)CamptothecinIncreased resistance to growth suppression.

This table summarizes qualitative findings from a study on the colony-forming ability of SW480 cells with inducible expression of siRNA-resistant p53 mutants.[7]

Experimental Protocols

Western Blot Protocol for p53 Detection

This protocol is a general guideline and may need optimization for specific cell lines and antibodies.

1. Protein Extraction: a. Culture cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant containing the protein extract. h. Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer: a. Normalize protein concentrations for all samples. b. Add Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane on an SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom. e. Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against p53 (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each. f. Develop the blot using an ECL substrate and visualize the bands.

Colony Formation Assay (Soft Agar)

1. Preparation of Agar Layers: a. Base Layer: Prepare a 0.5-0.6% agar solution in the appropriate cell culture medium. Pipette 1.5-2 ml into each well of a 6-well plate and allow it to solidify at room temperature. b. Top Layer: Prepare a 0.3-0.4% low-melting-point agarose solution in the same medium.

2. Cell Seeding: a. Harvest and count your cells, ensuring a single-cell suspension. b. Dilute the cells in the top agar solution to the desired density (e.g., 5,000 - 10,000 cells/well). c. Carefully pipette 1 ml of the cell/agar mixture on top of the solidified base layer.

3. Incubation and Feeding: a. Allow the top layer to solidify at room temperature. b. Incubate the plates at 37°C in a humidified incubator for 2-4 weeks. c. Add 100-200 µl of fresh medium to each well 1-2 times per week to prevent drying.

4. Staining and Counting: a. After the incubation period, stain the colonies with 0.005% crystal violet for at least 1 hour. b. Wash the wells gently with water. c. Count the number of colonies using a microscope.

Visualizations

experimental_workflow General Experimental Workflow for p53 Mutant Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture of p53 Mutant Line treatment Experimental Treatment (e.g., Drug Incubation) cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction colony_assay Colony Formation Assay treatment->colony_assay if_staining Immunofluorescence treatment->if_staining western_blot Western Blot protein_extraction->western_blot data_analysis Data Analysis & Quantification western_blot->data_analysis colony_assay->data_analysis if_staining->data_analysis conclusion Conclusion data_analysis->conclusion troubleshooting_workflow Troubleshooting Logic for Low Transfection Efficiency start Low Transfection Efficiency Observed check_reagent Is the transfection reagent optimal for this cell line? start->check_reagent check_ratio Is the reagent-to-DNA ratio optimized? check_reagent->check_ratio Yes solution_reagent Test different transfection reagents (e.g., other lipids, electroporation) check_reagent->solution_reagent No check_density Is cell confluency between 70-90%? check_ratio->check_density Yes solution_ratio Perform a titration experiment to find the optimal reagent:DNA ratio check_ratio->solution_ratio No check_dna Is the plasmid DNA high quality and endotoxin-free? check_density->check_dna Yes solution_density Adjust seeding density to achieve optimal confluency at transfection check_density->solution_density No solution_dna Use a high-quality plasmid prep kit check_dna->solution_dna No end Improved Transfection Efficiency check_dna->end Yes solution_reagent->end solution_ratio->end solution_density->end solution_dna->end p53_pathway Simplified p53 Signaling Pathway stress Cellular Stress (e.g., DNA Damage) p53_wt Wild-Type p53 stress->p53_wt mdm2 MDM2 p53_wt->mdm2 activates p21 p21 p53_wt->p21 activates bax Bax p53_wt->bax activates degradation p53 Degradation p53_wt->degradation mdm2->p53_wt inhibits mdm2->degradation promotes cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis

References

PhiKan 083 stability in different cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of the small molecule p53 stabilizer, PhiKan 083, in various cell culture media. The information is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a carbazole derivative that acts as a stabilizer for the mutant p53 protein, specifically targeting the Y220C mutation.[1][2] This mutation creates a surface cavity on the p53 protein, leading to its thermal instability and loss of tumor suppressor function.[2][3] this compound binds to this cavity, stabilizing the protein and restoring its wild-type conformation and function, which can lead to cell cycle arrest and apoptosis in cancer cells harboring this mutation.[1][4]

Q2: My experimental results with this compound are inconsistent. Could this be due to instability in my cell culture medium?

A2: Yes, inconsistent results are often a sign of compound instability. The stability of small molecules like this compound in cell culture media can be influenced by several factors, including enzymatic degradation by components in serum, pH instability of the medium, and binding to media components like proteins.

Q3: What are the common causes of small molecule degradation in cell culture media?

A3: Several factors can contribute to the degradation of small molecules in cell culture media:

  • Enzymatic Degradation: Serum supplements in media contain various enzymes, such as esterases and proteases, that can metabolize the compound.

  • pH Instability: The physiological pH of most cell culture media (typically 7.2-7.4) can lead to the degradation of pH-sensitive compounds.

  • Binding to Media Components: Small molecules can bind to proteins like albumin present in fetal bovine serum (FBS), which can affect their availability and apparent stability.

  • Reactivity with Media Components: The compound may react with certain amino acids, vitamins, or other components of the culture medium.

Q4: How can I assess the stability of this compound in my specific cell culture medium?

A4: A time-course experiment is the most effective way to assess stability. This involves incubating this compound in your cell culture medium at the desired experimental temperature (e.g., 37°C) and measuring its concentration at various time points using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses common issues related to this compound stability during cell culture experiments.

Issue Possible Cause Suggested Solution
Loss of this compound activity over time Degradation of the compound in the culture medium.1. Perform a stability study of this compound in your specific medium. 2. Consider using a serum-free medium or reducing the serum concentration if enzymatic degradation is suspected. 3. Replenish the medium with fresh this compound at regular intervals during long-term experiments.
High variability between experimental replicates Inconsistent sample handling or compound precipitation.1. Ensure complete solubilization of the this compound stock solution before adding it to the medium. 2. Prepare fresh dilutions for each experiment. 3. Use low-protein-binding plates and pipette tips to minimize adsorption.
Precipitation of this compound in the culture medium The concentration of this compound exceeds its solubility in the aqueous medium.1. Lower the final concentration of this compound in the experiment. 2. Ensure the concentration of the organic solvent (e.g., DMSO) used for the stock solution is kept to a minimum in the final culture volume (typically <0.5%).

Illustrative Stability Data

The following table provides an example of how to present stability data for a small molecule like this compound in different cell culture media. Note: This is illustrative data and does not represent actual experimental results for this compound.

Cell Culture Medium % Remaining after 24h at 37°C % Remaining after 48h at 37°C % Remaining after 72h at 37°C
DMEM + 10% FBS85%65%40%
RPMI-1640 + 10% FBS90%75%55%
Serum-Free Medium A98%95%92%
PBS (Phosphate-Buffered Saline)99%98%97%

Experimental Protocol: Assessing Small Molecule Stability in Cell Culture Media

This protocol outlines a general procedure to determine the stability of a small molecule like this compound in a specific cell culture medium.

Materials:

  • This compound

  • Cell culture medium of interest (with and without serum)

  • Phosphate-Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

  • Analytical column (e.g., C18)

  • Acetonitrile (ACN)

  • Water with 0.1% formic acid

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare Working Solutions: Dilute the stock solution into the pre-warmed cell culture medium (and PBS as a control) to the final desired concentration.

  • Time-Course Incubation: Incubate the solutions at 37°C.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect aliquots of each solution.

  • Sample Preparation: Stop the degradation process by adding a cold organic solvent like acetonitrile to precipitate proteins. Centrifuge the samples and collect the supernatant.

  • Analytical Measurement: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Visualizations

Troubleshooting Workflow for Small Molecule Instability

start Inconsistent Experimental Results or Loss of Compound Activity check_stability Is the compound stable in the cell culture medium? start->check_stability perform_stability Perform time-course stability assay (e.g., HPLC, LC-MS) check_stability->perform_stability No stable Compound is Stable perform_stability->stable No Degradation unstable Compound is Unstable perform_stability->unstable Degradation Observed troubleshoot_unstable Identify Cause of Instability unstable->troubleshoot_unstable enzymatic Enzymatic Degradation? troubleshoot_unstable->enzymatic ph pH Instability? troubleshoot_unstable->ph binding Binding to Components? troubleshoot_unstable->binding solution_enzymatic Use serum-free media or heat-inactivated serum. Replenish compound periodically. enzymatic->solution_enzymatic solution_ph Test stability in buffered solutions (e.g., PBS). Ensure media pH is stable. ph->solution_ph solution_binding Use low-protein-binding plates. Analyze compound in media without cells. binding->solution_binding

Caption: Troubleshooting workflow for addressing small molecule instability.

p53 Signaling Pathway and this compound Intervention

cluster_nucleus Nucleus p53_gene TP53 Gene p53_mrna p53 mRNA p53_gene->p53_mrna Transcription p53_mutant Mutant p53 (Y220C) (Unstable) p53_gene->p53_mutant Y220C Mutation p53_protein p53 Protein (Wild-Type) p53_mrna->p53_protein Translation mdm2 MDM2 p53_protein->mdm2 Induces degradation Degradation p53_protein->degradation Proteasomal transcription Transcription of Target Genes (e.g., p21) p53_protein->transcription p53_mutant->degradation Unstable -> Degradation stabilized_p53 Stabilized Mutant p53 (Restored Function) mdm2->p53_protein Ubiquitination ubiquitin Ubiquitin ubiquitin->mdm2 proteasome Proteasome proteasome->degradation dna_damage DNA Damage / Stress dna_damage->p53_protein Activates cell_cycle_arrest Cell Cycle Arrest Apoptosis transcription->cell_cycle_arrest phikan083 This compound phikan083->p53_mutant Binds & Stabilizes stabilized_p53->transcription Restores Function

Caption: p53 pathway and the stabilizing effect of this compound.

References

Validation & Comparative

Validating the Binding Affinity of Small-Molecule Stabilizers to the p53-Y220C Cancer Mutant

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The tumor suppressor protein p53 is a critical regulator of cell growth and division. Mutations in the TP53 gene are found in over half of all human cancers, making it a prime target for therapeutic intervention. The Y220C mutation is one of the most common p53 mutations, leading to a structurally unstable protein that is unable to perform its tumor-suppressive functions. Small-molecule chaperones that can bind to and stabilize the p53-Y220C mutant, restoring its wild-type conformation and function, represent a promising avenue for cancer therapy.

This guide provides a comparative analysis of the binding affinity of a pioneering p53-Y220C stabilizer, PhiKan 083, with other notable alternative compounds. We present quantitative binding data, detailed experimental protocols for key validation assays, and a visual representation of the experimental workflow to aid researchers in the evaluation and selection of compounds for further development.

Data Presentation: A Comparative Look at Binding Affinities

The binding affinity of a compound to its target is a critical parameter in drug discovery, with the dissociation constant (Kd) being a key measure. A lower Kd value indicates a stronger binding interaction. The following table summarizes the binding affinities of this compound and several alternative small molecules to the p53-Y220C mutant, as determined by various biophysical assays.

CompoundChemical ClassBinding Affinity (Kd)Assay MethodReference
This compound Carbazole derivative~150 - 167 µMIsothermal Titration Calorimetry (ITC)[1][2]
MB710 Aminobenzothiazole derivative4.1 µMIsothermal Titration Calorimetry (ITC)[3][4]
MB725 Aminobenzothiazole derivativeLow µM rangeIsothermal Titration Calorimetry (ITC)[5]
PK9328 Carbazole derivative2 µMNot specified[5][6]
PK7088 Pyrazole derivativeLow µM rangeNot specified[5]
JC744 Fluorinated aminobenzothiazole derivative320 nMIsothermal Titration Calorimetry (ITC)[6]
PC14586 (Rezatapopt) Heteroarylalkyne derivativePotent (specific Kd not publicly disclosed)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[7][8][9]

Experimental Protocols: Methodologies for Binding Affinity Validation

Accurate determination of binding affinity relies on robust experimental design and execution. Below are detailed protocols for two commonly employed techniques for validating the interaction between small molecules and the p53-Y220C protein.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

  • Purified recombinant p53-Y220C protein (typically the core domain, residues ~94-312)

  • Small-molecule compound of interest

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified p53-Y220C protein against the ITC running buffer to ensure buffer matching.

    • Dissolve the small-molecule compound in the final dialysis buffer. It is crucial that the buffer for both the protein and the ligand are identical to minimize heat of dilution effects.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the p53-Y220C protein solution into the sample cell (typically at a concentration of 10-50 µM).

    • Load the small-molecule solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution. A typical experiment might consist of 19 injections of 2 µL each.

    • Allow the system to reach equilibrium between each injection. The heat change upon each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.

    • A binding isotherm is generated by plotting the heat change against the molar ratio of ligand to protein.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry, and enthalpy of the interaction.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a high-throughput method used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Materials:

  • Purified recombinant p53-Y220C protein

  • Small-molecule compound of interest

  • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)

  • Real-time PCR instrument capable of monitoring fluorescence changes with temperature ramping.

  • Assay buffer (e.g., 25 mM Potassium Phosphate pH 7.2, 150 mM NaCl, 1 mM TCEP)

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the p53-Y220C protein (e.g., 8 µM) and the fluorescent dye in the assay buffer.

    • In a multi-well plate, dispense the master mix.

    • Add the small-molecule compound to the appropriate wells at various concentrations. Include a control with no ligand.

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Apply a thermal gradient, typically from 25°C to 95°C, with a slow ramp rate (e.g., 1°C/minute).

    • Monitor the fluorescence of the dye at each temperature increment.

  • Data Analysis:

    • As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.

    • Plot fluorescence as a function of temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

    • The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence and absence of the ligand. A positive ΔTm indicates ligand-induced stabilization.

Mandatory Visualization: Experimental Workflow and Signaling Pathway

To provide a clear overview of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for validating binding affinity and the signaling pathway of p53.

experimental_workflow cluster_prep 1. Sample Preparation cluster_assay 2. Binding Affinity Assay cluster_analysis 3. Data Analysis p53_prep p53-Y220C Protein Expression & Purification itc Isothermal Titration Calorimetry (ITC) p53_prep->itc spr Surface Plasmon Resonance (SPR) p53_prep->spr dsf Differential Scanning Fluorimetry (DSF) p53_prep->dsf ligand_prep Small Molecule Solubilization ligand_prep->itc ligand_prep->spr ligand_prep->dsf data_acq Raw Data Acquisition itc->data_acq spr->data_acq dsf->data_acq data_proc Data Processing & Curve Fitting data_acq->data_proc kd_det Determination of Binding Affinity (Kd) data_proc->kd_det

Caption: Experimental workflow for validating the binding affinity of small molecules to p53-Y220C.

p53_pathway cluster_stress Cellular Stress cluster_p53 p53 Regulation cluster_outcomes Cellular Outcomes dna_damage DNA Damage p53_wt Wild-type p53 (Active) dna_damage->p53_wt oncogene Oncogene Activation oncogene->p53_wt apoptosis Apoptosis p53_wt->apoptosis cell_cycle Cell Cycle Arrest p53_wt->cell_cycle senescence Senescence p53_wt->senescence p53_y220c p53-Y220C (Inactive/Unstable) p53_y220c->p53_wt Restoration of Function phikan This compound phikan->p53_y220c Stabilization

Caption: Simplified p53 signaling pathway and the role of this compound in rescuing the Y220C mutant.

References

A Comparative Analysis of PhiKan 083 and Other p53 Reactivators for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 plays a critical role in preventing cancer by controlling cell cycle arrest, DNA repair, and apoptosis. In a significant portion of human cancers, the TP53 gene is mutated, leading to a non-functional or destabilized p53 protein. The reactivation of mutant p53 is a promising therapeutic strategy. This guide provides a comparative overview of the efficacy of PhiKan 083, a small molecule reactivator of the p53-Y220C mutant, with other notable p53 reactivators.

Overview of p53 Reactivators

The p53 reactivators discussed in this guide represent different strategies to restore the tumor-suppressive function of p53. These include compounds that specifically target certain p53 mutations, as well as those with broader activity. The agents compared against this compound are:

  • APR-246 (Eprenetapopt): A pro-drug that is converted to the active compound methylene quinuclidinone (MQ), which covalently modifies mutant p53.

  • Rezatapopt (PC14586): A first-in-class small molecule designed to specifically stabilize the p53-Y220C mutant.

  • SLMP53-1: A tryptophanol-derived oxazoloisoindolinone identified as a reactivator of wild-type and certain mutant p53.

  • CP-31398: An early-generation p53 reactivator reported to stabilize the active conformation of both wild-type and mutant p53.

  • MIRA-1: A maleimide-derived molecule reported to reactivate mutant p53 and induce apoptosis.

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data are compiled from various studies and may not be directly comparable due to differing experimental conditions, cell lines, and methodologies.

Table 1: Comparative IC50 Values of p53 Reactivators in Selected Cancer Cell Lines

CompoundCell Linep53 StatusIC50 (µM)Reference
This compound BxPC-3Y220C43[1]
NUGC-3Y220C14[1]
APR-246 (Eprenetapopt) TE1Frameshift10.5[2]
TE4Frameshift9.9[2]
TE5Frameshift14.3[2]
TE8Frameshift7.9[2]
TE10Frameshift11.7[2]
TE9Nonsense34.6[2]
TE14Wild-Type24.3[2]
KYSE410Missense31.6[2]
KYSE960Missense20.8[2]
Rezatapopt (PC14586) NUGC-3Y220C0.504
SLMP53-1 HCT116 p53+/+Wild-Type~10[3][4]
HCT116 p53-/-Null>150[3][4]
MDA-MB-231R280K~16[3][4]
HuH-7Y220C~25[3][4]
CP-31398 Glioma Cell LinesWild-Type or Mutant10 - 36[5]
MIRA-1 U251MutantDose-dependent decrease in cell number[6]
U87Wild-TypeDose-dependent decrease in cell number[6]

Table 2: Induction of p53 Target Genes by p53 Reactivators

CompoundCell LineTarget GeneFold Induction / ObservationReference
This compound Not specifiedp21, PUMAData not available
APR-246 (Eprenetapopt) BT549, SKBR3CDKN1A (p21)Significant induction (qPCR)[7]
BT549, SKBR3BBC3 (PUMA)Significant induction (qPCR)[7]
BT549, SKBR3PMAIP1 (NOXA)Significant induction (qPCR)[7]
DLD-1, SW620, HCT116wtNoxaUpregulation[8]
DLD-1, HCT116wtPUMANo significant induction[8]
Rezatapopt (PC14586) NUGC-3, T3M-4CDKN1A, MDM2, BAX, FAS, GADD45A, BBC3Strong mRNA induction
SLMP53-1 HCT116 p53+/+p21Increased expression[3]
MDA-MB-231p21Increased expression[3]
CP-31398 HCT116+/+p21WAF1/Cip1Dramatic elevation[9]
A431p21Increased expression[10]
Human Cancer Cell LinesKILLER/DR5Upregulation[11]
MIRA-1 Not specifiedp53 target genesRestores transcriptional transactivation[12]

Table 3: Induction of Apoptosis by p53 Reactivators

CompoundCell Line(s)Apoptosis InductionReference
This compound Ln229 variantsEnhances pro-apoptotic activity in combination with NSC 123127[13]
APR-246 (Eprenetapopt) 4T1, TS/A, MCF7, MDA-MB-231Increased percentage of apoptotic cells (5 µM, 24h)[12]
Rezatapopt (PC14586) NUGC-3, T3M-4Induces antiproliferative changes
SLMP53-1 HCT116 p53+/+, MDA-MB-231Triggers mitochondrial apoptotic pathway, PARP cleavage[3][4]
CP-31398 HCT116+/+Dose- and time-dependent apoptosis[9]
6 out of 9 human cancer cell linesInduction of apoptosis[11]
MIRA-1 Human normal and cancer cellsRapid, caspase-9-dependent apoptosis[7]
U251, U251-RInduction of apoptosis[6]

Signaling Pathways and Mechanisms of Action

The reactivation of p53 by these small molecules initiates a cascade of downstream events, primarily leading to cell cycle arrest and apoptosis. The specific mechanisms vary between compounds.

p53_Reactivation_Pathway cluster_stress Cellular Stress cluster_p53 p53 Regulation cluster_reactivators p53 Reactivators cluster_downstream Downstream Effects DNA Damage DNA Damage p53 (active) p53 (active) DNA Damage->p53 (active) Oncogene Activation Oncogene Activation Oncogene Activation->p53 (active) p53 (mutant/inactive) p53 (mutant/inactive) p53 (mutant/inactive)->p53 (active) Reactivation by small molecules MDM2 MDM2 p53 (active)->MDM2 Upregulation p21 (CDKN1A) p21 (CDKN1A) p53 (active)->p21 (CDKN1A) Transcriptional Activation PUMA (BBC3) PUMA (BBC3) p53 (active)->PUMA (BBC3) Transcriptional Activation MDM2->p53 (active) Degradation (negative feedback) This compound This compound This compound->p53 (mutant/inactive) Stabilizes Y220C Rezatapopt Rezatapopt Rezatapopt->p53 (mutant/inactive) Stabilizes Y220C APR-246 APR-246 APR-246->p53 (mutant/inactive) Covalent modification SLMP53-1 SLMP53-1 SLMP53-1->p53 (mutant/inactive) Reactivation CP-31398 CP-31398 CP-31398->p53 (mutant/inactive) Stabilization MIRA-1 MIRA-1 MIRA-1->p53 (mutant/inactive) Reactivation Cell Cycle Arrest Cell Cycle Arrest p21 (CDKN1A)->Cell Cycle Arrest Apoptosis Apoptosis PUMA (BBC3)->Apoptosis

Caption: Generalized p53 reactivation pathway by small molecules.

This compound and Rezatapopt are highly specific, binding to a cavity created by the Y220C mutation and stabilizing the p53 protein in its active conformation. APR-246 has a broader spectrum, covalently modifying cysteine residues in the core domain of various p53 mutants. The precise binding sites and full range of mutants affected by SLMP53-1, CP-31398, and MIRA-1 are less clearly defined, but they are all proposed to restore a wild-type-like conformation to the mutant protein.

Experimental Workflows and Protocols

The following diagrams illustrate typical workflows for key experiments used to evaluate the efficacy of p53 reactivators.

Cell_Viability_Workflow Seed Cells Seed Cells Treat with p53 Reactivator Treat with p53 Reactivator Seed Cells->Treat with p53 Reactivator Incubate Incubate Treat with p53 Reactivator->Incubate Add MTT/WST-1 Reagent Add MTT/WST-1 Reagent Incubate->Add MTT/WST-1 Reagent Measure Absorbance Measure Absorbance Add MTT/WST-1 Reagent->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for a colorimetric cell viability assay.

Cell Viability Assay (MTT/WST-1)

A common method to assess the cytotoxic or cytostatic effects of a compound.

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the p53 reactivator. Include a vehicle control.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.

    • If using MTT, add a solubilizing agent (e.g., DMSO or SDS).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis_Workflow Treat Cells Treat Cells Harvest and Wash Harvest and Wash Treat Cells->Harvest and Wash Stain with Annexin V and PI Stain with Annexin V and PI Harvest and Wash->Stain with Annexin V and PI Flow Cytometry Analysis Flow Cytometry Analysis Stain with Annexin V and PI->Flow Cytometry Analysis Quantify Apoptotic Cells Quantify Apoptotic Cells Flow Cytometry Analysis->Quantify Apoptotic Cells

Caption: Workflow for Annexin V/PI apoptosis assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Treat cells with the p53 reactivator for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western_Blot_Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Antibody Incubation Antibody Incubation Protein Transfer->Antibody Incubation Detection Detection Antibody Incubation->Detection

Caption: General workflow for Western blot analysis.

Western Blot for p21 and Cleaved PARP

Used to detect changes in the expression of p53 target proteins (p21) and markers of apoptosis (cleaved PARP).

  • Protocol:

    • Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p21, PARP (full-length and cleaved), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound demonstrates efficacy as a reactivator of the p53-Y220C mutant, a common mutation in human cancers. Its high specificity, along with that of rezatapopt, for this particular mutant offers a targeted therapeutic approach. In contrast, compounds like APR-246 exhibit a broader spectrum of activity against various p53 mutants, which may be advantageous in cancers with heterogeneous p53 mutations. The other reactivators, SLMP53-1, CP-31398, and MIRA-1, also show promise in restoring p53 function, although more comprehensive comparative data is needed.

The choice of a p53 reactivator for research or therapeutic development will depend on the specific p53 mutation being targeted, the desired mechanism of action, and the off-target effects. This guide provides a foundational comparison to aid in these decisions, highlighting the need for further standardized studies to allow for more direct and quantitative comparisons of these promising anti-cancer agents.

References

Unlocking the Potential of Mutant p53: A Comparative Guide to PhiKan 083's Anti-Tumor Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the p53-Y220C stabilizer PhiKan 083, supported by experimental data, to guide future research and development in targeted cancer therapy.

The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating cellular responses to stress and DNA damage. However, mutations in the TP53 gene are rampant in human cancers, often leading to a dysfunctional protein that not only loses its tumor-suppressive capabilities but can also gain oncogenic functions. One such prevalent mutation, Y220C, creates a structurally unstable protein prone to denaturation. This compound, a carbazole derivative, has emerged as a promising small molecule designed to stabilize the p53-Y220C mutant, aiming to restore its tumor-suppressive function. This guide provides a cross-validation of this compound's anti-tumor effects across different cancer models, offering a comparative analysis with other therapeutic alternatives.

Performance Comparison: this compound in Diverse Cancer Models

This compound has demonstrated anti-proliferative activity against various cancer cell lines harboring the p53-Y220C mutation. The following table summarizes the available quantitative data on its efficacy.

Cancer TypeCell Linep53 StatusEfficacy MetricValueReference
Pancreatic CancerBxPC-3Y220CIC5043 μM[1]
Gastric CancerNUGC-3Y220CIC5014 μM[1]
GlioblastomaLn229 (engineered)Y220CCell Viability Reduction~70 ± 5% at 125 μM[1]
Non-cancerousWI-38Wild-TypeIC5022 μM[1]

Note: The data for BxPC-3, NUGC-3, and WI-38 cells are referenced from a vendor's summary of a study with PMID: 29702446.

In addition to its single-agent activity, this compound has been shown to enhance the pro-apoptotic effects of other chemotherapeutic agents. In engineered Ln229 glioblastoma cells, 100 μM of this compound in combination with 1 μM of NSC 123127 or doxorubicin enhanced pro-apoptotic activity in cells with wild-type p53, as well as Y220C, G245S, and R282W p53 mutations[1][2].

Comparative Landscape of p53-Y220C Stabilizers

While direct, head-to-head experimental comparisons are limited, the field of p53-Y220C stabilization is active. The following table provides a qualitative comparison of this compound with other notable small molecules targeting this mutation.

CompoundMechanism of ActionKey FindingsClinical Status
This compound Binds to a surface cavity of p53-Y220C, increasing its thermal stability.Reduces cell viability in glioblastoma, pancreatic, and gastric cancer cell lines.Preclinical
Rezatapopt (PC14586) Binds to the Y220C-induced crevice, structurally stabilizing the mutant protein.Demonstrates potent antitumor activity in preclinical models as a single agent and in combination with immunotherapy.Phase II Clinical Trial
PK7088 A pyrazole-based compound that binds to the mutant and raises its melting temperature.Induces p53-Y220C-dependent growth inhibition, cell-cycle arrest, and apoptosis in cancer cells.Preclinical
MB725 An aminobenzothiazole derivative with improved binding affinity to the Y220C pocket.Shows improved dissociation constant and cell-based activity compared to earlier pyrazole-based compounds.Preclinical

Mechanism of Action: The p53 Signaling Pathway

This compound functions by stabilizing the p53-Y220C mutant protein, allowing it to adopt a more wild-type-like conformation. This restored conformation enables the p53 protein to execute its normal functions as a transcription factor, leading to the activation of downstream target genes that control cell cycle arrest and apoptosis.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response cluster_phikan This compound Intervention DNA_damage DNA Damage p53_active p53 (active) DNA_damage->p53_active activates Oncogene_activation Oncogene Activation Oncogene_activation->p53_active activates p53_inactive p53 (inactive) MDM2 MDM2 p53_inactive->MDM2 inhibition p53_active->MDM2 upregulates Cell_Cycle_Arrest Cell Cycle Arrest p53_active->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53_active->Apoptosis induces DNA_Repair DNA Repair p53_active->DNA_Repair activates PhiKan083 This compound p53_Y220C_unstable p53-Y220C (unstable) PhiKan083->p53_Y220C_unstable binds to p53_Y220C_stable p53-Y220C (stable/active) p53_Y220C_unstable->p53_Y220C_stable stabilizes p53_Y220C_stable->Cell_Cycle_Arrest p53_Y220C_stable->Apoptosis p53_Y220C_stable->DNA_Repair

Caption: The p53 signaling pathway and the intervention of this compound.

Experimental Workflow for Evaluating p53 Stabilizers

The evaluation of small molecules like this compound typically follows a structured workflow, from initial screening to cellular activity assessment.

experimental_workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Efficacy cluster_moa Elucidating the 'How' A Compound Library Screening B Biochemical Assays A->B C Cell-Based Assays B->C B1 Thermal Shift Assay B->B1 B2 Binding Affinity (e.g., SPR) B->B2 D Mechanism of Action Studies C->D C1 Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->C1 C2 Apoptosis Assay (e.g., Caspase activity) C->C2 C3 p53 Reporter Gene Assay C->C3 D1 Western Blot for p53 and downstream targets (p21, BAX) D->D1 D2 Immunofluorescence for p53 localization D->D2

Caption: A general experimental workflow for the evaluation of p53 stabilizing compounds.

Logical Relationship for p53 Reactivation by this compound

The therapeutic rationale for using this compound is based on a logical sequence of events aimed at restoring the normal tumor-suppressive function of the p53-Y220C mutant.

logical_relationship A p53-Y220C Mutation B Protein Destabilization & Misfolding A->B C Loss of Tumor Suppressor Function B->C D Cancer Progression C->D E This compound Binds to Y220C Cavity E->B Intervenes F Protein Stabilization E->F G Restoration of Wild-Type Conformation F->G H Reactivation of p53 Transcriptional Activity G->H I Induction of Cell Cycle Arrest & Apoptosis H->I J Tumor Growth Inhibition I->J

Caption: The logical framework for the therapeutic action of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative methodologies for key assays used to characterize p53 stabilizing compounds like this compound.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Seeding: Seed cancer cells (e.g., BxPC-3, NUGC-3) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the cells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours under the same conditions.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence and absence of a ligand.

  • Protein and Dye Preparation: Prepare a solution of purified recombinant p53-Y220C protein (e.g., 2 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT). Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5000x).

  • Reaction Mixture: In a 96-well PCR plate, prepare the reaction mixture containing the protein, the fluorescent dye (e.g., at a final concentration of 5x), and the desired concentration of this compound or a vehicle control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring the fluorescence.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve. The change in Tm (ΔTm) in the presence of the compound indicates stabilization.

p53 Reporter Gene Assay

This assay measures the transcriptional activity of p53 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a p53-responsive element.

  • Cell Transfection: Co-transfect cells (e.g., a p53-null cell line like H1299) with a plasmid expressing p53-Y220C and a reporter plasmid containing a p53-responsive element driving the expression of luciferase. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold-change in luciferase activity relative to the vehicle control indicates the extent of p53 reactivation.

Conclusion

This compound demonstrates a clear anti-tumor effect in cancer models harboring the p53-Y220C mutation, particularly in glioblastoma, pancreatic, and gastric cancer cell lines. Its mechanism of action, centered on the stabilization of this specific mutant p53, provides a targeted approach to cancer therapy. While direct comparative data with other p53-Y220C stabilizers is still emerging, the preclinical data for this compound positions it as a valuable tool for research and a potential scaffold for the development of more potent and specific p53 reactivating drugs. Further cross-validation in a broader range of cancer models and in vivo studies are warranted to fully elucidate its therapeutic potential.

References

Restoring the Guardian: A Comparative Guide to PhiKan 083 and Other Carbazole Derivatives for p53 Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cell cycle arrest and apoptosis. Its inactivation, frequently through mutation, is a hallmark of a vast number of human cancers. One prevalent and therapeutically challenging mutation is Y220C, which creates a destabilizing cavity on the p53 surface. This has spurred the development of small molecules aimed at stabilizing this mutant and restoring its tumor-suppressive function. Among these, the carbazole derivative PhiKan 083 has emerged as a pioneering compound. This guide provides a detailed comparison of this compound and its analogs with other carbazole derivatives and relevant compounds in the quest to reactivate mutant p53.

Mechanism of Action: A Tale of Two Strategies

The primary approach to rescuing the p53-Y220C mutant involves the design of small molecules that bind to the mutation-induced surface pocket, acting as a molecular scaffold to increase the protein's thermal stability. A secondary strategy involves the covalent modification of the mutant cysteine residue to achieve stable engagement.

This compound and its Analogs: this compound is a carbazole-based compound that non-covalently binds to the surface cavity of the p53-Y220C mutant.[1][2] This binding event stabilizes the protein, slowing its rate of thermal denaturation.[3] Building upon this scaffold, a series of covalent analogs, designated as the "KG" series, have been developed. These compounds incorporate a reactive moiety that forms a covalent bond with the cysteine at position 220, aiming for a more durable and potent stabilizing effect.[4]

PK11007: In contrast to the direct binding approach of this compound, PK11007 is a mild thiol alkylator. It stabilizes mutant p53, including the Y220C variant, by selectively alkylating surface-exposed cysteines.[5][6] This modification is thought to induce a conformational change that restores p53's DNA binding activity and reactivates its downstream signaling pathways, leading to the upregulation of genes like p21 and PUMA.[5]

Other Carbazole Derivatives: Carvedilol, a beta-blocker with a carbazole core, has been shown to modulate p53 signaling pathways, though its direct role in stabilizing mutant p53 is not as clearly defined and appears to be context-dependent.[7][8][9] Another carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has been reported to activate the p53 pathway in melanoma cells, but direct thermal stabilization data is not available.[10]

Performance Data: A Quantitative Comparison

The efficacy of these compounds can be assessed through various biophysical and cellular assays. Key metrics include the binding affinity (dissociation constant, Kd), the change in melting temperature (ΔTm) upon binding, and the half-maximal inhibitory concentration (IC50) in cancer cell lines harboring the p53-Y220C mutation.

CompoundTargetAssay TypeMetricValueReference(s)
This compound p53-Y220CIsothermal Titration Calorimetry (ITC)Kd~150-167 µM[1][11][12]
p53-Y220CDifferential Scanning Fluorimetry (DSF)ΔTm+1.11°C ± 0.06°C (at 250 µM)[4]
Ln229 cells (p53-Y220C)Cell Viability AssayIC50Not explicitly reported, but reduces viability at 125 µM[11]
KG1 (covalent analog)p53-Y220CDifferential Scanning Fluorimetry (DSF)ΔTm+1.28°C ± 0.01°C[4]
KG13 (covalent analog)p53-Y220CDifferential Scanning Fluorimetry (DSF)ΔTm+8.3°C ± 0.1°C[4][13][14]
NUGC-4 (p53-Y220C)Cell Viability AssayIC5014.7 ± 0.6 µM[4]
NUGC-3 (p53-Y220C)Cell Viability AssayIC507.1 ± 0.2 µM[4]
BxPC-3 (p53-Y220C)Cell Viability AssayIC5011.8 ± 0.6 µM[4]
PK11007 p53-mutated cell linesCell Viability AssayIC502.3 to 42.2 µM[5][15]
TNBC cell lines (p53-mutated)Cell Viability AssayIC50Significantly lower than in non-TNBC cell lines[15]

Signaling Pathways and Experimental Workflows

The stabilization of mutant p53 by these compounds is intended to restore its ability to transactivate downstream target genes, leading to cell cycle arrest and apoptosis. The experimental validation of these effects typically involves a series of in vitro and cell-based assays.

p53_stabilization_pathway cluster_compound Stabilizing Compound cluster_p53 p53 Protein cluster_cellular_response Cellular Response PhiKan083 This compound / Analogs mutant_p53 Mutant p53 (Y220C) (Unstable) PhiKan083->mutant_p53 Binds to a surface cavity stable_p53 Stabilized p53 (Active Conformation) mutant_p53->stable_p53 Conformational change transactivation Transcriptional Activation stable_p53->transactivation target_genes p21, PUMA, etc. transactivation->target_genes cell_cycle_arrest Cell Cycle Arrest target_genes->cell_cycle_arrest apoptosis Apoptosis target_genes->apoptosis

Signaling pathway of p53 stabilization by this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays dsf Differential Scanning Fluorimetry (DSF) itc Isothermal Titration Calorimetry (ITC) cell_culture Culture p53-Y220C Cancer Cell Lines treatment Compound Treatment cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability co_ip Co-Immunoprecipitation treatment->co_ip western_blot Western Blot (p53 & target proteins) co_ip->western_blot

General experimental workflow for evaluating p53 stabilizers.

Experimental Protocols

Differential Scanning Fluorimetry (DSF) for Thermal Stability

This protocol is adapted from established methods for assessing protein thermal stability.[16]

  • Reagents and Materials:

    • Purified p53-Y220C protein (e.g., 10 µM final concentration).

    • SYPRO Orange dye (e.g., 5x final concentration).

    • Assay buffer (e.g., 25 mM Hepes, pH 7.2, 150 mM NaCl).

    • Test compounds (this compound or other derivatives) at various concentrations.

    • Real-time PCR instrument capable of fluorescence detection.

    • 96-well PCR plates.

  • Procedure:

    • Prepare a master mix of p53 protein and SYPRO Orange dye in the assay buffer.

    • Aliquot the master mix into the wells of a 96-well PCR plate.

    • Add the test compounds or vehicle control (DMSO) to the respective wells.

    • Seal the plate and centrifuge briefly to mix.

    • Place the plate in the real-time PCR instrument.

    • Set up a temperature ramp from, for example, 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

    • The melting temperature (Tm) is determined from the inflection point of the resulting fluorescence curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with the test compound.

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on metabolic activity.

  • Reagents and Materials:

    • p53-Y220C expressing cancer cell line (e.g., NUGC-3, HUH-7).

    • Complete cell culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well cell culture plates.

    • Plate reader capable of measuring absorbance at 570 nm.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds (this compound, etc.) or vehicle control.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for p53 and Interacting Proteins

This protocol allows for the isolation and detection of p53 and its binding partners.

  • Reagents and Materials:

    • Treated and untreated cell lysates.

    • Anti-p53 antibody.

    • Protein A/G agarose or magnetic beads.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Wash buffer.

    • Elution buffer (e.g., SDS-PAGE sample buffer).

    • Antibodies for Western blotting (e.g., anti-p21, anti-MDM2).

  • Procedure:

    • Lyse the cells and pre-clear the lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the anti-p53 antibody overnight at 4°C.

    • Add fresh protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads using elution buffer and heating.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against p53 and its expected interacting partners.

Conclusion

The stabilization of mutant p53, particularly the Y220C variant, represents a promising therapeutic strategy for a significant subset of cancers. This compound laid the groundwork for this approach, demonstrating that a small molecule could indeed bind to a mutation-induced cavity and restore stability. The subsequent development of covalent analogs like KG13 has shown remarkable improvements in thermal stabilization, translating to enhanced cellular activity. While other carbazole derivatives have shown effects on the p53 pathway, their direct stabilizing activity requires further quantitative investigation for a comprehensive comparison. PK11007 offers an alternative mechanism of action through thiol alkylation, providing another avenue for mutant p53 reactivation. The continued exploration and optimization of these and other novel compounds, guided by the robust experimental protocols outlined here, will be crucial in the development of effective p53-targeted cancer therapies.

References

Independent Verification of PhiKan 083's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of PhiKan 083, a known stabilizer of the p53-Y220C mutant, against emerging alternatives. The analysis is based on independently published experimental data, focusing on biochemical potency and cellular activity. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate understanding. This document is intended for researchers, scientists, and professionals in the field of drug development.

Overview of this compound and Alternatives

The tumor suppressor protein p53 is frequently mutated in human cancers. The Y220C mutation is a common "hotspot" mutation that destabilizes the p53 protein, leading to its denaturation and loss of function.[1] Small molecules that can bind to the cavity created by this mutation and stabilize the protein are of high therapeutic interest.[1]

This compound is a carbazole derivative identified through in silico screening that binds to the p53-Y220C mutant with a dissociation constant (Kd) of approximately 150-167 μM.[1][2] It has been shown to slow the rate of thermal denaturation of the mutant protein.[1] While a foundational tool compound, independent studies have highlighted its limitations in terms of biochemical potency and the ability to fully restore wild-type thermal stability, spurring the development of more potent alternatives.[3][4]

This guide compares this compound with two such alternatives:

  • KG-Series Covalent Inhibitors: A series of compounds designed to covalently bind to the mutant Cysteine 220, building upon the this compound scaffold. KG13, an azaindole derivative, is a lead compound from this series.[3]

  • PC14586 (Rezatapopt): An advanced clinical trial candidate developed for the reactivation of p53-Y220C.[5]

Comparative Performance Data

The following tables summarize the key performance metrics for this compound and its alternatives based on published data.

Table 1: Biochemical and Biophysical Properties
CompoundTypeBinding Affinity (Kd)Thermal Stabilization (ΔTm)TargetReference
This compound Reversible Binder~150-167 μM+1.11°C ± 0.06°C (at 250 μM)p53-Y220C[3]
KG1 Covalent InhibitorNot Reported+1.28°C ± 0.01°C (at 250 μM)p53-Y220C[3]
KG13 Covalent InhibitorNot Reported+8.3°C ± 0.1°Cp53-Y220C[3]
PC14586 (Rezatapopt) Reversible BinderLow nmol/LRestores to wild-type level (~+8°C)p53-Y220C[5]

Note: A higher ΔTm value indicates greater stabilization of the protein.

Table 2: Cellular Activity
CompoundCell LineAssayEffectConcentrationReference
This compound Ln229 variantsCell Viability~70 ± 5% reduction125 μM (48 hours)[2]
This compound Ln229 variantsApoptosisEnhances pro-apoptotic activity100 μM (with Doxorubicin)[6]
KG13 NUGC-3, BxPC-3Gene Upregulation5.1-5.3 fold increase in BBC325 μM[3]
PC14586 (Rezatapopt) NUGC-3p53 ConformationRobust reduction in PAb240 bindingNot specified[5]

Signaling Pathway and Mechanism of Action

The Y220C mutation in the p53 protein creates a surface crevice, leading to protein instability and subsequent degradation. This loss of p53 function prevents critical cellular processes like cell cycle arrest and apoptosis, contributing to tumor growth. Stabilizer compounds like this compound and its more potent alternatives bind to this mutation-induced pocket, restoring the protein's native conformation and, consequently, its tumor-suppressive functions.

G cluster_0 p53-Y220C Mutant State cluster_1 Therapeutic Intervention Mutant p53 (Y220C) Mutant p53 (Y220C) Unstable Conformation Unstable Conformation Mutant p53 (Y220C)->Unstable Conformation Stabilized p53 Stabilized p53 Mutant p53 (Y220C)->Stabilized p53 Protein Degradation Protein Degradation Unstable Conformation->Protein Degradation Loss of Function Loss of Function Protein Degradation->Loss of Function Tumor Growth Tumor Growth Loss of Function->Tumor Growth This compound / Alternatives This compound / Alternatives This compound / Alternatives->Mutant p53 (Y220C) Restored WT Function Restored WT Function Stabilized p53->Restored WT Function Cell Cycle Arrest Cell Cycle Arrest Restored WT Function->Cell Cycle Arrest Apoptosis Apoptosis Restored WT Function->Apoptosis Tumor Suppression Tumor Suppression Cell Cycle Arrest->Tumor Suppression Apoptosis->Tumor Suppression

Caption: p53-Y220C stabilization pathway.

Experimental Protocols

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

This assay measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. An increase in the melting temperature (Tm) upon ligand binding indicates stabilization.

Methodology:

  • Protein Preparation: Recombinant p53 DNA-binding domain (residues 94-312) for both wild-type and Y220C mutant is expressed and purified.[7]

  • Reaction Mixture: The protein (final concentration ~10 µM) is mixed with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer (e.g., 25 mM HEPES pH 7.2, 150 mM NaCl). The test compound (e.g., this compound, KG13) is added at the desired concentration.[7]

  • Thermal Denaturation: The reaction mixture is heated in a real-time PCR instrument with a gradual temperature ramp (e.g., 30°C to 95°C at 1°C/min).[7][8]

  • Data Acquisition: Fluorescence is continuously monitored. As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition curve. The change in melting temperature (ΔTm = Tm_ligand - Tm_apo) is calculated to quantify stabilization.[7]

G start Prepare Protein, Dye, and Compound Mixture heat Apply Thermal Ramp (e.g., 30-95°C) start->heat measure Monitor Fluorescence Intensity heat->measure analyze Plot Fluorescence vs. Temp & Calculate Tm measure->analyze end Determine ΔTm (Stabilization) analyze->end

Caption: Thermal Shift Assay workflow.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

  • Cell Seeding: Glioblastoma cells (e.g., Ln229) are seeded into 96-well plates at a density of approximately 5 x 10³ cells/well and allowed to adhere.[9]

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 hours).[2]

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (final concentration ~0.5 mg/mL) and incubated for 1-4 hours at 37°C.[10]

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., acidified isopropanol or DMSO) is added to dissolve the purple formazan crystals formed by metabolically active cells.[10][11]

  • Absorbance Reading: The absorbance is measured using a plate reader at a wavelength of ~570 nm.[10]

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells.

Conclusion

Independent verification confirms that this compound acts as a stabilizer of the p53-Y220C mutant protein. However, its modest potency in biophysical assays has led to the development of significantly improved alternatives. Covalent inhibitors, such as KG13, and advanced clinical candidates, like PC14586 (rezatapopt), demonstrate superior thermal stabilization and potent cellular effects. These next-generation molecules represent a more promising path towards a clinically effective therapy for p53-Y220C-mutated cancers. This compound remains a valuable, albeit less potent, tool for initial research in this area.

References

Benchmarking PhiKan 083: A Comparative Guide to p53 Reactivators and MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a prime target for therapeutic intervention. In approximately half of all human cancers, the TP53 gene is mutated, leading to a non-functional or destabilized p53 protein. In many other cancers, wild-type p53 is inactivated through overexpression of its negative regulators, most notably MDM2. This guide provides a comparative analysis of PhiKan 083, a stabilizer of the p53-Y220C mutant, against other known p53-targeting agents, including MDM2 inhibitors and other mutant p53 reactivators.

Executive Summary

This guide offers a head-to-head comparison of various strategies to rescue p53 function. We present quantitative data on the performance of this compound alongside established MDM2 inhibitors like Nutlin-3 and RG7112, and other mutant p53 reactivators such as MIRA-1, APR-246 (eprenetapopt), and the clinical-stage Y220C reactivator, Rezatapopt (PC14586). Detailed experimental protocols for key assays are provided to ensure reproducibility and aid in the critical evaluation of these compounds.

Data Presentation

The following tables summarize the key performance indicators for this compound and its comparators. It is important to note that direct comparisons of IC50 and Kd values should be made with caution, as experimental conditions can vary between studies.

Table 1: Performance of Mutant p53 Reactivators

CompoundTargetMechanism of ActionBinding Affinity (Kd)Cellular Potency (IC50)Clinical Development Stage
This compound p53-Y220C MutantStabilizes the mutant protein conformation~150-167 µMInduces ~70% reduction in cell viability at 125 µM in Ln229 cellsPreclinical
Rezatapopt (PC14586) p53-Y220C MutantRestores wild-type conformation and functionNot explicitly reportedOverall Response Rate (ORR) of 33% in a Phase 2 trial across various solid tumors with TP53 Y220C mutation[1][2]Phase 2 Clinical Trials[1][2][3][4]
APR-246 (eprenetapopt) Mutant p53 (various)Covalently modifies cysteine residues in mutant p53, restoring its wild-type conformationNot applicable (covalent modifier)In combination with azacitidine, showed a 44% complete remission rate in TP53-mutant MDS and AML patients in a Phase 2 study[5]Clinical Trials (various phases and combinations)[5]
MIRA-1 Mutant p53 (various)Reactivates mutant p53, inducing apoptosisNot explicitly reportedDecreases cell number in a dose-dependent manner in p53 mutant glioblastoma cell lines[6]Preclinical[6]

Table 2: Performance of MDM2-p53 Interaction Inhibitors

CompoundTargetMechanism of ActionBinding Affinity (IC50/Ki)Cellular Potency (IC50)Clinical Development Stage
Nutlin-3 MDM2Inhibits the interaction between MDM2 and wild-type p5390 nM (Ki)[7][8]~1-5 µM for cell viability in various cancer cell linesPreclinical/Tool Compound[9]
RG7112 MDM2Inhibits the interaction between MDM2 and wild-type p5318 nM (IC50)[10]~0.2-2.2 µM for cell viability in wild-type p53 cancer cell lines[11][12][13]Clinical Trials[14][15]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

p53_pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_mdm2_regulation MDM2 Regulation cluster_p53_outcomes Cellular Outcomes cluster_inhibitors Therapeutic Intervention DNA Damage DNA Damage p53_wt Wild-Type p53 DNA Damage->p53_wt Oncogene Activation Oncogene Activation Oncogene Activation->p53_wt MDM2 MDM2 p53_wt->MDM2 Transcription Cell Cycle Arrest Cell Cycle Arrest p53_wt->Cell Cycle Arrest Apoptosis Apoptosis p53_wt->Apoptosis DNA Repair DNA Repair p53_wt->DNA Repair MDM2->p53_wt Ubiquitination & Degradation Nutlin3 Nutlin-3 / RG7112 Nutlin3->MDM2 Inhibits Interaction PhiKan083 This compound / Rezatapopt p53_mut Mutant p53 (e.g., Y220C) PhiKan083->p53_mut Stabilizes & Reactivates p53_mut->p53_wt Restored Function

Caption: p53 signaling pathway and points of therapeutic intervention.

experimental_workflow cluster_setup Experiment Setup cluster_assays Biochemical & Cellular Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line (e.g., p53-Y220C mutant) compound_treatment Treat with p53 Modulator (e.g., this compound) cell_culture->compound_treatment binding_assay Binding Affinity Assay (e.g., Fluorescence Polarization) compound_treatment->binding_assay stability_assay Protein Stability Assay (e.g., Thermal Shift Assay) compound_treatment->stability_assay viability_assay Cell Viability Assay (e.g., MTT Assay) compound_treatment->viability_assay western_blot Western Blot Analysis (p53, p21 levels) compound_treatment->western_blot kd_determination Determine Kd binding_assay->kd_determination tm_shift Measure ΔTm stability_assay->tm_shift ic50_calculation Calculate IC50 viability_assay->ic50_calculation protein_quantification Quantify Protein Levels western_blot->protein_quantification

Caption: General experimental workflow for evaluating p53 modulators.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point and may require optimization for specific cell lines and compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protein-Ligand Binding Assay (Fluorescence Polarization)

Objective: To determine the dissociation constant (Kd) of a fluorescently labeled ligand to a protein.

Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule. A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a larger protein, its rotation slows down, leading to an increase in the polarization of the emitted light.

Protocol:

  • Reagent Preparation: Prepare a stock solution of the fluorescently labeled ligand (e.g., a fluorescently tagged peptide corresponding to the p53 binding domain for MDM2) and a series of dilutions of the protein of interest (e.g., MDM2).

  • Assay Plate Setup: In a black, low-volume 384-well plate, add a fixed concentration of the fluorescent ligand to each well. Then, add the serially diluted protein to the wells. Include a control with only the fluorescent ligand.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

  • FP Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration. Fit the data to a one-site binding model to determine the Kd.

Western Blot Analysis for p53 and p21 Upregulation

Objective: To qualitatively or semi-quantitatively measure the levels of p53 and its downstream target p21 in response to compound treatment.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary and secondary antibodies.

Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize the protein of interest to the loading control.

Thermal Shift Assay (Differential Scanning Fluorimetry)

Objective: To assess the stabilization of a protein upon ligand binding by measuring the change in its melting temperature (Tm).

Principle: This assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. As the temperature increases, the protein unfolds, exposing these regions and causing an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). Ligand binding typically stabilizes the protein, resulting in a higher Tm.

Protocol:

  • Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the purified protein (e.g., p53-Y220C), a fluorescent dye (e.g., SYPRO Orange), and the test compound at various concentrations. Include a no-ligand control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature to generate a melting curve. The Tm is the temperature at which the fluorescence is at its inflection point. Calculate the change in Tm (ΔTm) by subtracting the Tm of the no-ligand control from the Tm in the presence of the compound. A positive ΔTm indicates protein stabilization.

References

Limited Independent Data on PhiKan 083 Underscores Need for Standardized Reporting in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published literature reveals a scarcity of independent experimental data on the p53-Y220C mutant stabilizer, PhiKan 083, making a cross-laboratory assessment of its reproducibility challenging. While the foundational studies provide initial performance metrics, the lack of broader validation highlights a critical gap in the preclinical pipeline. This guide offers a comparative analysis of the available data for this compound alongside more recent alternatives, providing researchers, scientists, and drug development professionals with a consolidated overview of the current landscape for targeting the p53-Y220C mutation.

The tumor suppressor protein p53 is frequently mutated in human cancers, with the Y220C mutation being a common structural mutant that destabilizes the protein. This compound, a carbazole derivative, was one of the first small molecules identified to bind to a pocket created by this mutation, thereby stabilizing the protein and partially restoring its function. However, the translation of such preclinical findings relies on the robustness and reproducibility of the initial experimental results.

This guide summarizes the available quantitative data for this compound and compares it with newer agents, including covalent inhibitors and a clinical-stage compound, to provide a benchmark for researchers in the field.

Comparative Performance of p53-Y220C Stabilizers

The following tables summarize the key performance indicators for this compound and its alternatives based on published data. It is important to note that the data for this compound primarily originates from a limited number of research groups, which should be taken into consideration when evaluating its reproducibility.

Compound Reported Binding Affinity (Kd) Reported Thermal Shift (ΔTm) Key Cellular Effects Citations
This compound ~150-167 µM+1.11°C ± 0.06°C (at 250 µM)Reduces cell viability of Ln229 cells (~70% at 125 µM)[1][2][3][4][5][6][7][8][9]
KG1 (covalent) N/A (covalent)+1.28°C ± 0.01°C-[2][10][11]
Rezatapopt (PC14586) High Affinity (non-covalent)Stabilizes p53-Y220C to wild-type conformationInduces p53 target gene expression, cell cycle arrest, and apoptosis in p53-Y220C mutant cells.[12][13][14][15][16]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental designs, the following diagrams illustrate the p53 signaling pathway and a typical workflow for evaluating p53-Y220C stabilizers.

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_stabilizers p53-Y220C Stabilizers cluster_cellular_outcomes Cellular Outcomes DNA Damage DNA Damage p53_wt Wild-type p53 DNA Damage->p53_wt activates Oncogene Activation Oncogene Activation Oncogene Activation->p53_wt activates MDM2 MDM2 p53_wt->MDM2 induces Cell Cycle Arrest Cell Cycle Arrest p53_wt->Cell Cycle Arrest Apoptosis Apoptosis p53_wt->Apoptosis DNA Repair DNA Repair p53_wt->DNA Repair p53_mut Mutant p53 (Y220C) (unstable) p53_mut->p53_wt destabilized form MDM2->p53_wt inhibits (degradation) PhiKan083 This compound PhiKan083->p53_mut stabilizes Rezatapopt Rezatapopt Rezatapopt->p53_mut stabilizes experimental_workflow cluster_compound_prep Compound Preparation cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Compound Synthesis/Acquisition Compound Synthesis/Acquisition Stock Solution Preparation Stock Solution Preparation Compound Synthesis/Acquisition->Stock Solution Preparation Thermal Shift Assay Thermal Shift Assay Stock Solution Preparation->Thermal Shift Assay Binding Affinity Assay Binding Affinity Assay Stock Solution Preparation->Binding Affinity Assay Cell Viability Assay Cell Viability Assay Stock Solution Preparation->Cell Viability Assay Data Analysis (ΔTm) Data Analysis (ΔTm) Thermal Shift Assay->Data Analysis (ΔTm) Data Analysis (Kd) Data Analysis (Kd) Binding Affinity Assay->Data Analysis (Kd) Target Engagement Assay Target Engagement Assay Cell Viability Assay->Target Engagement Assay Data Analysis (IC50) Data Analysis (IC50) Cell Viability Assay->Data Analysis (IC50) Functional Assays (e.g., p53 reporter) Functional Assays (e.g., p53 reporter) Target Engagement Assay->Functional Assays (e.g., p53 reporter)

References

Assessing the Specificity of PhiKan 083 for the p53-Y220C Mutation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its mutation is a hallmark of many cancers. The Y220C mutation in p53, which accounts for a significant number of tumor cases, creates a druggable surface cavity that leads to protein destabilization. PhiKan 083 is a small molecule designed to bind to this cavity and restore the wild-type function of the p53-Y220C mutant. This guide provides a comparative assessment of the specificity of this compound for the Y220C mutation, supported by experimental data and methodologies, to aid researchers in their drug development efforts.

Performance Comparison of Y220C-Targeting Compounds

The following table summarizes the key performance metrics of this compound in comparison to other notable compounds targeting the p53-Y220C mutation.

CompoundBinding Affinity (Kd) for p53-Y220CMechanism of ActionKey Findings
This compound ~150-167 µM[1][2][3][4]Non-covalent binding to the Y220C-induced cavity, leading to protein stabilization.[1][3]Slows the thermal denaturation of the mutant protein.[1] While direct quantitative binding data for wild-type p53 is not readily available, computational studies suggest no favorable interaction.
PC14586 (Rezatapopt) Not explicitly stated in the provided results.Non-covalent binding to the Y220C-induced pocket, restoring wild-type conformation.Has entered clinical trials and has shown preliminary anti-tumor activity in patients with p53-Y220C mutant solid tumors.
KG13 Not explicitly stated in the provided results.Covalent binding to the cysteine residue at position 220.Demonstrates high selectivity and restores wild-type thermal stability to the p53-Y220C mutant.
PK5196 & PK9328 Not explicitly stated in the provided results.Non-covalent binding to the Y220C-induced cavity.Optimized from the this compound scaffold with enhanced binding affinity and improved antiproliferative activity.

Experimental Methodologies

Detailed protocols for key experiments are crucial for the evaluation of compound specificity and efficacy.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a quantitative technique used to measure the heat changes that occur upon biomolecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

  • Sample Preparation:

    • Express and purify the p53 core domain (wild-type and Y220C mutant) and the small molecule of interest (e.g., this compound).

    • Thoroughly dialyze both the protein and the small molecule against the same buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO) to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the protein and the small molecule.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the p53 protein solution (e.g., 20 µM) into the sample cell.

    • Load the small molecule solution (e.g., 200 µM) into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the small molecule into the protein solution, with sufficient spacing between injections to allow for thermal equilibration.

    • Perform a control titration by injecting the small molecule into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Differential Scanning Fluorimetry (DSF) for Thermal Stability Assessment

DSF, also known as the Thermal Shift Assay, is used to assess the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence and absence of a ligand. An increase in Tm indicates ligand-induced stabilization.

Protocol:

  • Sample Preparation:

    • Prepare a reaction mixture containing the p53 protein (wild-type or Y220C mutant) at a final concentration of 2-5 µM in a suitable buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.

    • Add the small molecule of interest (e.g., this compound) at various concentrations. Include a no-ligand control.

  • DSF Experiment:

    • Use a real-time PCR instrument to gradually increase the temperature of the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C/minute.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the midpoint of the protein unfolding transition.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm of the samples containing the small molecule.

Cellular Viability Assay

Cellular viability assays are used to determine the effect of a compound on the proliferation and survival of cancer cells expressing the target mutation.

Protocol:

  • Cell Culture:

    • Culture cancer cell lines with different p53 statuses (e.g., Ln229 cells engineered to express p53-Y220C, wild-type p53, or other p53 mutants) in appropriate media.

  • Compound Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the small molecule (e.g., this compound) for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

  • Viability Assessment:

    • Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the viability of treated cells to the vehicle control.

    • Plot the cell viability as a function of compound concentration to determine the half-maximal inhibitory concentration (IC50).

Visualizing Key Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes DNA Damage DNA Damage p53_wt Wild-type p53 DNA Damage->p53_wt Activation Oncogene Activation Oncogene Activation Oncogene Activation->p53_wt Activation MDM2 MDM2 p53_wt->MDM2 Ubiquitination (Degradation) Cell Cycle Arrest Cell Cycle Arrest p53_wt->Cell Cycle Arrest Apoptosis Apoptosis p53_wt->Apoptosis DNA Repair DNA Repair p53_wt->DNA Repair MDM2->p53_wt Inhibition

Caption: Simplified p53 signaling pathway.

PhiKan083_Mechanism cluster_mutant Mutant p53 cluster_stabilized Stabilized p53 p53_Y220C_unstable Unstable p53-Y220C (Inactive) PhiKan083 This compound p53_Y220C_unstable->PhiKan083 Binding to Cavity p53_Y220C_stable Stabilized p53-Y220C (Active) PhiKan083->p53_Y220C_stable

Caption: Mechanism of this compound action.

Experimental_Workflow start Start protein_prep Protein Expression & Purification (WT & Y220C p53) start->protein_prep binding_assay Binding Affinity Assay (Isothermal Titration Calorimetry) protein_prep->binding_assay stability_assay Thermal Stability Assay (Differential Scanning Fluorimetry) protein_prep->stability_assay cell_assay Cellular Viability Assay (p53-Y220C Cell Lines) protein_prep->cell_assay data_analysis Data Analysis & Specificity Assessment binding_assay->data_analysis stability_assay->data_analysis cell_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for specificity assessment.

References

In Vivo Therapeutic Potential of p53-Y220C Reactivators: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of small molecules designed to reactivate the mutant p53 protein, specifically the Y220C variant. While direct in vivo validation data for PhiKan 083 is not publicly available, this guide leverages data from alternative compounds targeting the same mutation to provide a benchmark for therapeutic efficacy.

The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its mutational inactivation is a hallmark of over half of all human cancers.[1][2] The Y220C mutation in p53, present in approximately 75,000 new cancer cases annually, creates a surface cavity that destabilizes the protein, leading to its denaturation and loss of function.[3][4] Small molecules that can bind to this cavity and stabilize the p53-Y220C mutant protein represent a promising therapeutic strategy.

This compound, a carbazole derivative, was one of the first molecules identified to bind to the Y220C cavity with a dissociation constant (Kd) of approximately 150-167 µM, slowing the protein's thermal denaturation.[2][5] While in vitro studies have demonstrated its ability to reduce cell viability, a comprehensive in vivo validation of its therapeutic potential has not been documented in publicly accessible literature.[5]

This guide, therefore, focuses on the in vivo performance of alternative p53-Y220C reactivators, namely rezatapopt (PC14586) and the recently identified compound H3 , to provide a framework for evaluating the therapeutic potential of this class of drugs.

Comparative In Vivo Efficacy

The following table summarizes the available in vivo data for rezatapopt and H3, showcasing their anti-tumor activity in preclinical models.

CompoundAnimal ModelTumor ModelDosing RegimenKey OutcomesReference
Rezatapopt (PC14586) MouseNUGC-3 xenograft25 mg/kg and 50 mg/kg, orally, once daily33% and 71% tumor growth inhibition (TGI), respectively[6]
MouseNUGC-3 xenograft100 mg/kg, orally, once daily80% tumor regression[6]
H3 Immunodeficient NSG miceNUGC-3 xenograft5 mg/kgSignificant inhibition of tumor growth and induction of apoptosis[7]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for p53-Y220C reactivators is the stabilization of the mutant p53 protein, allowing it to regain its wild-type conformation and function. This restored p53 activity leads to the transcriptional activation of target genes involved in cell cycle arrest and apoptosis, ultimately inhibiting tumor growth.

p53_pathway cluster_drug p53-Y220C Reactivator cluster_p53 p53 Regulation cluster_cellular_response Cellular Response PhiKan083 This compound / Rezatapopt / H3 p53_mutant Mutant p53-Y220C (Unstable) PhiKan083->p53_mutant Binds to Y220C cavity p53_stable Stabilized p53 (Wild-type conformation) p53_mutant->p53_stable Stabilization p21 p21 activation p53_stable->p21 apoptosis Apoptosis induction (e.g., via PUMA, NOXA) p53_stable->apoptosis cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest tumor_inhibition Tumor Growth Inhibition apoptosis->tumor_inhibition cell_cycle_arrest->tumor_inhibition

Caption: Mechanism of action for p53-Y220C reactivators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited in this guide.

Rezatapopt (PC14586) Xenograft Study
  • Animal Model: Not specified in the provided abstract, but typically immunodeficient mice (e.g., Nude or NSG) are used for human xenografts.

  • Tumor Model: NUGC-3 (human gastric carcinoma) cells, which harbor the TP53 Y220C mutation, were likely subcutaneously implanted.

  • Treatment: Rezatapopt was administered orally, once daily, at doses of 25, 50, and 100 mg/kg.

  • Endpoint: Tumor growth was monitored, and tumor growth inhibition (TGI) and tumor regression were calculated at the end of the study.[6]

H3 Xenograft Study
  • Animal Model: Immunodeficient NSG (NOD scid gamma) mice.

  • Tumor Model: 1 x 10^6 NUGC-3 cells were subcutaneously injected.

  • Treatment: Eight days post-inoculation, mice were treated with either a vehicle control or 5 mg/kg of H3.

  • Endpoint: Tumor growth was monitored, and the induction of apoptosis in the tumor tissue was assessed.[7]

Experimental Workflow

The following diagram illustrates a typical workflow for in vivo validation of a p53-Y220C reactivator.

experimental_workflow start Start: Candidate p53-Y220C Reactivator cell_culture Cell Line Selection (e.g., NUGC-3 with p53-Y220C) start->cell_culture animal_model Animal Model Selection (e.g., Immunodeficient Mice) cell_culture->animal_model tumor_implantation Tumor Cell Implantation (Subcutaneous) animal_model->tumor_implantation treatment Treatment Administration (Oral, IP, etc.) tumor_implantation->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Volume, IHC for Apoptosis monitoring->endpoint data_analysis Data Analysis & Reporting endpoint->data_analysis

Caption: General workflow for in vivo efficacy studies.

Conclusion

While this compound laid the groundwork for targeting the p53-Y220C mutation, the lack of public in vivo data makes a direct comparison of its therapeutic potential challenging. However, the promising in vivo efficacy of next-generation compounds like rezatapopt, which has advanced to clinical trials, and the newly discovered H3, strongly validates the therapeutic strategy of reactivating mutant p53.[1][7] These studies provide a crucial benchmark for the continued development of p53-Y220C stabilizers and highlight the potential of this approach to offer a novel therapeutic option for patients with tumors harboring this specific mutation. Future research, including in vivo studies of this compound and its analogs, will be essential to fully understand the comparative efficacy of different chemical scaffolds in reactivating mutant p53.

References

A Comparative Analysis of PhiKan 083 and Covalent Inhibitors for the Rescue of p53 Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PhiKan 083 and covalent inhibitors targeting p53 mutants, supported by available experimental data. The tumor suppressor protein p53 is frequently mutated in human cancers, with many of these mutations leading to protein destabilization and loss of function.[1][2][3] The Y220C mutation is a common structural mutant that creates a druggable surface cavity, making it a key target for therapeutic intervention.[1][2][4] This guide will delve into the mechanisms, performance, and experimental validation of two prominent strategies to reactivate mutant p53: non-covalent stabilization with this compound and irreversible covalent inhibition.

Executive Summary

Both this compound and covalent inhibitors aim to restore the wild-type function of the p53-Y220C mutant by stabilizing its conformation. This compound, a carbazole derivative, binds non-covalently to a surface pocket created by the Y220C mutation.[1][5][6] In contrast, covalent inhibitors are designed to form a permanent bond with the reactive cysteine residue of the Y220C mutant, offering the potential for enhanced potency and prolonged duration of action.[4][7] While this compound has demonstrated the ability to stabilize the mutant protein and induce cellular effects, current research suggests that covalent inhibitors can achieve a more significant restoration of thermal stability, bringing it closer to wild-type levels.[4][]

Data Presentation

Table 1: Comparative Performance of this compound and Covalent Inhibitors of p53-Y220C
ParameterThis compoundCovalent Inhibitors (KG series)Covalent Inhibitors (SN series)
Binding Mechanism Non-covalent, reversibleCovalent, irreversibleCovalent, irreversible
Target Surface cavity of p53-Y220CCysteine 220 of p53-Y220CCysteine 220 of p53-Y220C
Dissociation Constant (Kd) ~150-167 μM[1][5][6][9]Not applicable (covalent)Not applicable (covalent)
Thermal Stabilization (ΔTm) +1.11°C ± 0.06°C (at 250 μM)[4][10]KG1: +1.28°C ± 0.01°C; KG13: +8.3°C ± 0.1°C[4][11]SN001: up to +4.45°C; SN006/7-8: up to +5.0°C[2][12]
Cellular Activity Reduces cell viability of Ln229 cells (125 μM); enhances pro-apoptotic activity with doxorubicin (100 μM)[1][5]KG13-treated cells show p53-Y220C-dependent activation of target genes, inhibition of cell growth, and increased caspase activity[]H3 (a p53-Y220C inhibitor) restored transcriptional functions and caused cell cycle arrest and apoptosis[12]

Mechanism of Action

The p53 protein plays a critical role in preventing tumor formation by regulating the cell cycle, initiating DNA repair, and inducing apoptosis in response to cellular stress.[13][14] Mutations in the TP53 gene, particularly in the DNA-binding domain, can lead to a destabilized protein that is unable to perform its tumor-suppressive functions.[2][4]

This compound: Non-Covalent Stabilization

This compound is a small molecule that acts as a chemical chaperone.[6] It binds to a surface cavity created by the Y220C mutation, a site that is not directly involved in DNA or protein interactions.[15][16] This binding stabilizes the folded conformation of the mutant p53 protein, slowing its rate of thermal denaturation and thereby increasing the population of functional p53.[16][17]

Covalent Inhibitors: Irreversible Rescue

Covalent inhibitors targeting the p53-Y220C mutant possess an electrophilic "warhead" that forms a covalent bond with the nucleophilic thiol group of the cysteine at position 220.[2][4] This irreversible interaction provides a more durable stabilization of the protein structure compared to non-covalent binding. By "locking" the protein in a more stable, wild-type-like conformation, these inhibitors can more effectively rescue its transcriptional activity.[4][]

Signaling Pathway and Mechanisms

p53_pathway cluster_stress Cellular Stress cluster_p53 p53 Regulation cluster_inhibitors Therapeutic Intervention cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53_wt Wild-type p53 DNA Damage->p53_wt activates Oncogene Activation Oncogene Activation Oncogene Activation->p53_wt activates MDM2 MDM2 p53_wt->MDM2 induces Cell_Cycle_Arrest Cell Cycle Arrest p53_wt->Cell_Cycle_Arrest Apoptosis Apoptosis p53_wt->Apoptosis DNA_Repair DNA Repair p53_wt->DNA_Repair p53_mut Mutant p53 (e.g., Y220C) (Unstable) MDM2->p53_wt inhibits (degradation) PhiKan083 This compound (Non-covalent) PhiKan083->p53_mut stabilizes Covalent_Inhibitor Covalent Inhibitor Covalent_Inhibitor->p53_mut covalently binds & stabilizes

Caption: p53 signaling pathway and points of intervention.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of this compound and covalent inhibitors.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) of non-covalent inhibitors like this compound to the target protein.

Methodology:

  • A solution of the purified p53-Y220C protein is placed in the sample cell of the calorimeter.

  • A solution of the inhibitor (e.g., this compound) is placed in the injection syringe.

  • The inhibitor solution is injected into the protein solution in small, precise aliquots at a constant temperature.

  • The heat change associated with each injection is measured.

  • The resulting data are plotted as heat change per injection versus the molar ratio of inhibitor to protein.

  • The binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Differential Scanning Fluorimetry (DSF)

Objective: To measure the change in the thermal stability (melting temperature, Tm) of the p53-Y220C protein upon ligand binding.

Methodology:

  • A solution containing the purified p53-Y220C protein, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the test compound (this compound or a covalent inhibitor) is prepared.

  • The solution is heated gradually in a real-time PCR instrument.

  • The fluorescence intensity is monitored as the temperature increases.

  • As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.

  • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm of the protein in the presence of the compound.

Cellular Viability Assay

Objective: To assess the effect of the inhibitors on the proliferation of cancer cells expressing the p53-Y220C mutation.

Methodology:

  • Cancer cells (e.g., Ln229 engineered to express p53-Y220C) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of the test compound (this compound or a covalent inhibitor) for a specified period (e.g., 48 hours).

  • A viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) is added to each well.

  • After an incubation period, the absorbance or fluorescence is measured using a plate reader.

  • The results are expressed as a percentage of the viability of untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Experimental Workflow Visualization

experimental_workflow cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models ITC Isothermal Titration Calorimetry (Kd) Viability Cell Viability (e.g., MTT) ITC->Viability DSF Differential Scanning Fluorimetry (ΔTm) DSF->Viability LCMS LC-MS for Covalent Adduct Formation LCMS->Viability Apoptosis Apoptosis Assays (e.g., Caspase Activity) Viability->Apoptosis Target_Engagement Cellular Thermal Shift Assay (CETSA) Viability->Target_Engagement Gene_Expression Target Gene Expression (e.g., qPCR, Western Blot) Target_Engagement->Gene_Expression Xenograft Mouse Xenograft Tumor Models Gene_Expression->Xenograft PKPD Pharmacokinetics/ Pharmacodynamics Xenograft->PKPD Compound_Synthesis Compound Synthesis (this compound / Covalent Inhibitors) Compound_Synthesis->ITC Compound_Synthesis->DSF Compound_Synthesis->LCMS Protein_Expression p53-Y220C Protein Expression & Purification Protein_Expression->ITC Protein_Expression->DSF Protein_Expression->LCMS

Caption: Generalized workflow for inhibitor evaluation.

Conclusion

The development of small molecules to rescue mutant p53 function represents a promising therapeutic strategy for a large number of cancers. This compound established the principle that non-covalent binding to the Y220C-induced cavity can stabilize the protein and exert anti-cancer effects. However, the subsequent development of covalent inhibitors has demonstrated the potential for significantly greater thermal stabilization, which may translate to more robust reactivation of p53's tumor suppressor functions in a clinical setting. While both approaches have shown promise in preclinical studies, the irreversible nature of covalent inhibitors may offer a more durable and potent therapeutic effect. Further research, including head-to-head in vivo studies and clinical trials, will be necessary to fully elucidate the therapeutic potential of these two distinct strategies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of PhiKan 083

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for PhiKan 083, a carbazole derivative used in cancer research. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

Before handling this compound, it is imperative to read the Safety Data Sheet (SDS) thoroughly and be familiar with the associated risks.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment must be worn when handling this compound:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Skin and Body Protection: Impervious clothing.[1]

  • Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[1]

An accessible safety shower and eye wash station must be available in the work area.[1]

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.[1] As a hazardous chemical waste, it requires special handling.

1. Waste Collection:

  • Solid Waste: Collect unused this compound and any grossly contaminated disposable items (e.g., weigh boats, pipette tips) in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other laboratory wastes.[2]

  • Sharps: Syringes that have contained this compound and have visible residual drug must be disposed of as hazardous chemical waste in a designated sharps container, not in a standard red sharps container.[2]

2. Container Labeling:

  • All waste containers must be clearly labeled with a hazardous waste label that accurately identifies the contents, including "this compound" and any solvents used.

3. Storage of Waste:

  • Store waste containers in a well-ventilated, designated satellite accumulation area.[2]

  • Keep containers tightly closed when not in use.[1]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[2] Do not dispose of this compound down the drain or in regular trash.[1]

Accidental Release and Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[1]

  • Wear Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment listed above.[1]

  • Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Absorb and Decontaminate:

    • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Dispose of Cleanup Materials: Collect all contaminated materials (absorbent, gloves, etc.) in a sealed, labeled hazardous waste container for proper disposal according to Section 13 of the SDS.[1]

First Aid Measures

In case of exposure, take the following immediate actions:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so. Seek prompt medical attention.[1]
Skin Contact Rinse skin thoroughly with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Below is a workflow diagram illustrating the proper handling and disposal procedure for this compound.

G This compound Safe Handling and Disposal Workflow cluster_prep Preparation and Handling cluster_disposal Waste Disposal cluster_spill Spill Response start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Protective Gloves - Impervious Clothing - Respirator start->ppe Step 1 handling Handle in a well-ventilated area ppe->handling Step 2 waste_gen Generate Waste: - Unused solid - Contaminated items - Liquid solutions handling->waste_gen During & After Use spill Accidental Spill Occurs handling->spill waste_collect Collect in separate, labeled hazardous waste containers waste_gen->waste_collect waste_storage Store in designated satellite accumulation area waste_collect->waste_storage ehs_contact Contact EH&S for pickup waste_storage->ehs_contact spill_ppe Don Full PPE spill->spill_ppe contain Contain Spill spill_ppe->contain absorb Absorb and Decontaminate contain->absorb spill_dispose Dispose of cleanup materials as hazardous waste absorb->spill_dispose spill_dispose->ehs_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Operational Guide for Handling PhiKan 083

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with PhiKan 083. The following procedural guidance is designed to ensure the safe handling of this compound and to answer specific operational questions, fostering a culture of laboratory safety.

Hazard Identification and Classification

This compound is a carbazole derivative that has been identified with the following hazards according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals[1]:

  • Acute toxicity, oral (Category 4): Harmful if swallowed[1].

  • Skin corrosion/irritation (Category 2): Causes skin irritation[1].

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation[1].

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation[1].

Due to its potential health risks, it is recommended to handle this compound with the same precautions as a cytotoxic compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. All PPE should be donned before handling the compound and removed in a manner that avoids contamination.

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-tested, powder-free nitrile gloves.[2]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.
Gown Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[2][3]Protects skin and personal clothing from contamination.
Eye Protection Safety goggles with side-shields or a full-face shield.[1][3]Protects eyes from splashes and aerosols.
Respiratory Protection A surgical mask is required for handling in a biological safety cabinet to prevent contamination.[2] Use a respirator (e.g., N95) when there is a risk of inhaling dust or aerosols, especially outside of a ventilated cabinet.[3]Prevents inhalation of the compound, which can cause respiratory irritation.
Additional PPE Cap and shoe covers.[2]Recommended for comprehensive protection in a controlled laboratory environment.

Operational Procedures

Adherence to the following step-by-step procedures is critical for the safe handling of this compound.

1. Preparation and Handling:

  • All handling of this compound, including weighing and preparation of solutions, should be conducted in a designated area, preferably within a certified biological safety cabinet (BSC) or a chemical fume hood to control for airborne particles.

  • Before starting, ensure that a spill kit and emergency eye wash station are readily accessible.

  • Wash hands thoroughly before donning and after removing PPE.

  • Avoid the formation of dust and aerosols[1].

  • Do not eat, drink, or smoke in the area where this compound is handled[1].

2. Storage:

  • Store this compound in a well-ventilated, locked area in its original, tightly sealed container[1].

  • The recommended storage temperature is 4°C, sealed and away from moisture[4].

  • Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month[5][6].

3. Spill Management:

  • In the event of a spill, immediately alert others in the area and restrict access.

  • For small spills (<5 ml or 5 g), wear appropriate PPE, cover the spill with absorbent material, and clean the area with a suitable decontaminating agent[7].

  • For large spills (>5 ml or 5 g), evacuate the area and follow institutional emergency procedures[7].

  • All materials used for cleaning up spills should be disposed of as cytotoxic waste[3].

Disposal Plan

All waste contaminated with this compound must be treated as hazardous and potentially cytotoxic waste and disposed of according to institutional and local regulations.

1. Waste Segregation and Collection:

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant, and clearly labeled cytotoxic sharps container with a purple lid[8][9].

  • Solid Waste: Contaminated items such as gloves, gowns, bench paper, and plasticware should be disposed of in a designated, leak-proof container lined with a purple bag and clearly labeled as "Cytotoxic Waste"[8][9].

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

2. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with the contents ("Cytotoxic Waste," "this compound Waste"), the date, and the point of generation[8].

  • Store waste in a secure, designated area away from general laboratory traffic until it can be collected by trained personnel for final disposal.

3. Final Disposal:

  • The primary method for the disposal of cytotoxic waste is high-temperature incineration[9]. This must be carried out by a licensed hazardous waste disposal service.

Experimental Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure this compound Weigh/Measure this compound Prepare Work Area->Weigh/Measure this compound In BSC/Fume Hood Prepare Solution Prepare Solution Weigh/Measure this compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Procedural workflow for handling this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PhiKan 083
Reactant of Route 2
Reactant of Route 2
PhiKan 083

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